Boc-Aminooxy-PEG5-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O8/c1-17(2,3)27-16(20)19-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18/h4-15,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVAEAIBJSWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Aminooxy-PEG5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG5-amine is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a Boc-protected aminooxy group, a terminal primary amine, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of five units. This unique combination of functionalities allows for the sequential and chemoselective conjugation of two different molecules, making it a versatile tool for the construction of complex biomolecular architectures. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Core Properties
The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₆N₂O₈ | [1] |
| Molecular Weight | 396.48 g/mol | |
| CAS Number | 2250216-94-3 | [1] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% | [2] |
Solubility and Storage
| Property | Recommendation | Source(s) |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage Conditions | Store at -20°C, protect from moisture | [1] |
Chemical Reactivity and Applications
This compound possesses two distinct reactive functionalities, enabling a two-step conjugation strategy.
-
Amine Group Reactivity: The terminal primary amine can readily react with activated carboxylic acids (e.g., NHS esters) or carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form a stable amide bond. This reaction is typically performed first in a synthetic scheme.
-
Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is stable under the conditions required for amide bond formation. It can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free aminooxy group. This deprotected aminooxy group can then specifically react with an aldehyde or ketone to form a stable oxime linkage.
The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the flexible linker connecting the target protein ligand and the E3 ligase ligand.
Experimental Protocols
General Protocol for Amide Bond Formation with the Terminal Amine
This protocol describes the conjugation of a carboxylic acid-containing molecule (Molecule-COOH) to the terminal amine of this compound.
Materials:
-
This compound
-
Molecule-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve Molecule-COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the solution of this compound to the activated Molecule-COOH solution.
-
Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature for 2-12 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture can be purified by column chromatography to isolate the Boc-protected conjugate.
General Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the aminooxy functionality.
Materials:
-
Boc-protected conjugate from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to cationic species, a scavenger like TIS can be added.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, the solvent and excess TFA can be removed under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base.[3]
General Protocol for Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-PEG5-conjugate with an aldehyde or ketone-containing molecule (Molecule-CHO/CO).
Materials:
-
Deprotected aminooxy-PEG5-conjugate
-
Molecule-CHO/CO
-
Phosphate buffer (pH 6.5-7.5) or another suitable buffer
-
Aniline (B41778) (optional, as a catalyst)
Procedure:
-
Dissolve the deprotected aminooxy-PEG5-conjugate in the reaction buffer.
-
Add the Molecule-CHO/CO (1-1.2 equivalents) to the solution.
-
If the reaction is slow, a catalyst such as aniline can be added.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the formation of the oxime bond by LC-MS.
-
The final conjugate can be purified by an appropriate method such as HPLC or size-exclusion chromatography.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
Caption: PROTAC synthesis workflow using this compound.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Ubiquitin-Proteasome System
The following diagram provides a simplified overview of the ubiquitin-proteasome system, which is harnessed by PROTAC technology.
Caption: Overview of the Ubiquitin-Proteasome Protein Degradation Pathway.
References
An In-depth Technical Guide to Boc-Aminooxy-PEG5-amine: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Boc-Aminooxy-PEG5-amine, a heterobifunctional linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Identity
This compound is a versatile chemical tool featuring a Boc-protected aminooxy group at one end and a primary amine at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for sequential, controlled conjugation to two different molecules.
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2250216-94-3 | [1][2] |
| Molecular Weight | 396.48 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C | [1] |
Functional Roles and Reactivity
The heterobifunctional nature of this compound is central to its utility. The terminal amine and the protected aminooxy group offer orthogonal reactivity, enabling a stepwise approach to conjugation. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1]
-
Amine Group (-NH₂): The primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids (often activated as NHS esters) to form stable amide bonds.[1]
-
Boc-Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the aminooxy functionality. It is stable under a variety of reaction conditions but can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the reactive aminooxy group (-ONH₂).[1] This deprotected aminooxy group can then react with aldehydes or ketones to form a stable oxime linkage.[1]
The logical flow of these reactions is crucial for the synthesis of complex biomolecules like PROTACs.
Caption: Sequential conjugation workflow using this compound.
Application in Solid-Phase PROTAC Synthesis: Experimental Protocol
This compound and similar PEG linkers are instrumental in the solid-phase synthesis of PROTACs. This methodology simplifies purification and allows for the efficient construction of PROTAC libraries.[3] The following is a representative protocol adapted from a solid-phase synthesis using a similar Boc-protected PEG linker.[3]
This protocol outlines the synthesis of a PROTAC where an E3 ligase ligand is first immobilized on a solid support, followed by the sequential addition of the linker and the protein of interest (POI) ligand.
Table 2: Materials and Reagents for Solid-Phase PROTAC Synthesis
| Material/Reagent | Purpose |
| E3 Ligase Ligand-functionalized Resin | Solid support with the first PROTAC component |
| This compound | Heterobifunctional linker |
| Dichloromethane (DCM) | Solvent |
| Dimethylformamide (DMF) | Solvent |
| N,N'-Diisopropylethylamine (DIPEA) | Base |
| Trifluoroacetic acid (TFA) | Boc deprotection reagent |
| POI Ligand with a ketone/aldehyde | Second PROTAC component |
| Acetic Acid | Catalyst for oxime formation |
| Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) | To cleave the final PROTAC from the resin |
Experimental Steps:
-
Resin Preparation and Linker Coupling:
-
Swell the E3 ligase ligand-functionalized resin in DMF.
-
To the swollen resin, add a solution of the POI ligand with a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Shake the mixture at room temperature for 16 hours.[3]
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.[3]
-
-
Boc Deprotection:
-
Oxime Ligation and Cleavage:
-
To the resin, add a solution of the aldehyde/ketone-containing POI ligand in a suitable solvent (e.g., DMSO) with a catalytic amount of acetic acid.
-
Shake the reaction mixture at room temperature overnight.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
-
Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
The overall solid-phase synthesis workflow is depicted below.
Caption: Solid-phase PROTAC synthesis workflow.
Table 3: Representative Quantitative Data for Solid-Phase PROTAC Synthesis
| Step | Parameter | Typical Value |
| Ligand Loading on Resin | mmol/g | 0.1 - 0.5 |
| Coupling Reactions | Reagent Equivalents (vs. resin loading) | 2 - 5 eq. |
| Reaction Time | 16 - 24 hours | |
| Boc Deprotection | TFA Concentration | 20 - 50% in DCM |
| Reaction Time | 1 hour | |
| Cleavage | Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIPS |
| Cleavage Time | 2 - 4 hours | |
| Final Product | Overall Yield | Variable, dependent on specific ligands |
| Purity (post-purification) | >95% |
Note: This data is illustrative and based on typical solid-phase synthesis protocols. Actual values may vary depending on the specific molecules and reaction conditions used.[3]
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound is a key component in the synthesis of PROTACs, which function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
References
Navigating the Solubility Landscape of Boc-Aminooxy-PEG5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Boc-Aminooxy-PEG5-amine, a heterobifunctional linker critical in bioconjugation and drug development. Understanding its behavior in various solvents is paramount for the successful design and execution of experiments, particularly in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document provides a consolidated overview of its solubility in aqueous and organic media, supported by a general experimental protocol for solubility determination.
Core Concepts in Solubility
The solubility of this compound is governed by its molecular structure, which features a hydrophobic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain, in particular, plays a crucial role in enhancing the molecule's solubility in aqueous solutions.[1][2][][4][5][6][7][8][9][10][11][12][13] The presence of the aminooxy and amine terminal groups also influences its interactions with different solvent systems.
Solubility Profile: A Comparative Overview
| Compound Name | Structure | Aqueous Solubility | Organic Solvent Solubility |
| This compound | Boc-NH-O-(CH₂CH₂O)₅-CH₂CH₂-NH₂ | The hydrophilic PEG spacer increases solubility in aqueous media.[1][4][13] | No specific data available. Expected to be soluble in polar organic solvents. |
| t-Boc-Aminooxy-PEG2-amine | Boc-NH-O-(CH₂CH₂O)₂-CH₂CH₂-NH₂ | Soluble in Water.[2] | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[2] |
| t-boc-N-amido-PEG5-amine | Boc-NH-(CH₂)₂-CO-NH-(CH₂CH₂O)₅-CH₂CH₂-NH₂ | The hydrophilic PEG spacer increases solubility in aqueous media.[7] | Soluble in Dimethyl Sulfoxide (DMSO). |
Note: The solubility information is based on manufacturer-provided data and qualitative statements. Researchers should perform their own solubility tests for specific applications and concentrations.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a test compound like this compound. This method relies on a stepwise approach to assess solubility in a preferred sequence of solvents.
Objective: To determine the solubility of this compound in a given solvent at a desired concentration.
Materials:
-
This compound
-
Solvents of interest (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, DMF, Ethanol)
-
Vortex mixer
-
Centrifuge
-
Calibrated balance
-
Appropriate vials or tubes
Procedure:
-
Initial Solvent Selection: Begin with the most biologically compatible solvent, typically an aqueous buffer like PBS or cell culture medium. If the compound is expected to have low aqueous solubility, start with a polar aprotic solvent like DMSO.
-
Preparation of High-Concentration Stock:
-
Weigh a precise amount of this compound (e.g., 10 mg).
-
Add a small, calculated volume of the chosen solvent to achieve a high concentration (e.g., 100 mg/mL).
-
-
Solubilization Attempts:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not dissolve, gently warm the mixture (if the compound's stability allows).
-
Use sonication for a short period if necessary.
-
-
Visual Inspection:
-
After attempting to dissolve the compound, visually inspect the solution for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.
-
-
Stepwise Dilution for Insoluble Compounds:
-
If the compound is not soluble at the initial high concentration, add a larger volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 10 mg/mL).
-
Repeat the solubilization steps (vortexing, warming, sonication) and visual inspection.
-
Continue this stepwise dilution until the compound fully dissolves. The concentration at which a clear solution is obtained is the approximate solubility.
-
-
Centrifugation: For solutions that appear hazy or contain fine precipitates, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. If a pellet is formed, the compound is not fully soluble at that concentration.
-
Documentation: Record the solvent, the highest concentration at which the compound is fully soluble, and the methods used for solubilization.
Below is a graphical representation of the experimental workflow for determining solubility.
Caption: Workflow for determining the solubility of a compound.
Conclusion
This compound is a valuable tool in bioconjugation, and its solubility is a key parameter for its effective use. The inherent hydrophilicity of the PEG spacer generally confers good aqueous solubility, a critical attribute for biological applications. For practical use, researchers should confirm the solubility in their specific solvent systems and at the desired concentrations by following a systematic experimental protocol. The information and methodologies presented in this guide are intended to support the seamless integration of this compound into innovative research and drug development pipelines.
References
- 1. mybiosource.com [mybiosource.com]
- 2. t-Boc-Aminooxy-PEG2-amine, 252378-69-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. t-Boc-Aminooxy-PEG2-Amine - CD Bioparticles [cd-bioparticles.net]
- 6. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 7. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 8. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 9. t-Boc-N-Amido-PEG5-Ms, 2128735-28-2 | BroadPharm [broadpharm.com]
- 10. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 11. t-Boc-aminooxy-PEG1-amine, CAS 1844894-82-1 | AxisPharm [axispharm.com]
- 12. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]
- 13. t-Boc-Aminooxy-PEG5-amine, 2250216-94-3 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Mechanism of Boc Protection on Aminooxy Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex molecules like pharmaceuticals.[1][2][3][] Its utility lies in its ability to mask the nucleophilicity and basicity of amino groups under a wide range of conditions, while being readily removable under mild acidic conditions.[5][6] This guide provides a detailed examination of the mechanism, protocols, and quantitative aspects of applying the Boc protecting group specifically to aminooxy (hydroxylamine) functionalities, a critical transformation for creating versatile linkers and bioconjugation reagents.[7][8][9]
The Core Mechanism of N-Boc Protection
The protection of an aminooxy group (R-ONH₂) with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) follows a nucleophilic acyl substitution pathway, analogous to the well-established mechanism for protecting primary and secondary amines.[5][6] The nitrogen atom of the aminooxy group acts as the nucleophile.
The reaction can be summarized in the following key steps:
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aminooxy group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate.
-
Leaving Group Departure : The intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This is a favorable leaving group.
-
Deprotonation & Decomposition :
-
In the absence of an external base, the tert-butyl carbonate anion is strong enough to deprotonate the now positively charged nitrogen atom.[6]
-
The resulting tert-butyl carbonic acid is unstable and decomposes into gaseous carbon dioxide (CO₂) and tert-butanol. The release of CO₂ provides a strong thermodynamic driving force for the reaction.[5]
-
If a base such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) is used, it will facilitate the deprotonation step.[6]
-
This process results in the formation of a stable N-Boc-protected aminooxy compound, a carbamate (B1207046) derivative known as an N-alkoxy-N-(tert-butoxycarbonyl)amine.
Synthetic Strategies and Quantitative Data
There are two primary strategies for synthesizing N-Boc protected O-substituted hydroxylamines (Boc-ONH-R).
Strategy A: Direct N-protection of Hydroxylamine (B1172632) followed by O-Alkylation This is a widely used and highly efficient two-step method. It begins with the Boc protection of hydroxylamine itself to form tert-butyl N-hydroxycarbamate (Boc-ONH₂), which is then alkylated.[10][11]
Strategy B: Direct N-protection of an O-Substituted Hydroxylamine This strategy involves the direct reaction of an existing O-substituted hydroxylamine (R-ONH₂) with Boc anhydride. The conditions are similar to those for protecting simple amines.
The following table summarizes quantitative data for the synthesis of various N-Boc-O-alkylhydroxylamines via Strategy A, as reported by Albrecht, Defoin, and Tarnus (2006).[10]
| Substrate (Alcohol) | O-Alkylating Agent (Mesylate) | N-Boc-O-Alkylhydroxylamine Yield (%) | Overall 2-Step Yield (%) |
| Benzyl alcohol | Benzyl mesylate | 95 | 88 |
| 1-Butanol | Butyl mesylate | 92 | 84 |
| 2-Phenylethanol | 2-Phenylethyl mesylate | 94 | 86 |
| Cyclohexanol | Cyclohexyl mesylate | 45 | 41 |
| 3-Phenyl-1-propanol | 3-Phenylpropyl mesylate | 96 | 85 |
| 1,4-Butanediol | 1,4-Bis(methylsulfonyl)butane | 84 | 77 |
| *Reaction conducted at 50°C; all others at 25°C.[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl N-Hydroxycarbamate (Boc-ONH₂)
This protocol is adapted from the literature for the foundational step of Strategy A.[12][13]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Cyclohexane/Toluene for recrystallization
Procedure:
-
A suspension of hydroxylamine hydrochloride (1.0 eq) and potassium carbonate (5.0 eq) in diethyl ether and a small amount of water is stirred at room temperature for approximately 1 hour until the evolution of CO₂ ceases.
-
The mixture is cooled to 0°C in an ice bath.
-
A solution of Boc₂O (0.66 eq) in diethyl ether is added dropwise to the cooled suspension.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.
-
The organic phase is decanted, and the remaining solid is washed multiple times with diethyl ether.
-
The combined organic layers are concentrated under reduced pressure.
-
The resulting residue is purified by recrystallization from a cyclohexane/toluene mixture to yield tert-butyl N-hydroxycarbamate as a white solid.
References
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. tert-Butyl N-hydroxycarbamate | 36016-38-3 [chemicalbook.com]
- 13. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) [mdpi.com]
The Pivotal Role of the PEG5 Linker in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, prized for their ability to favorably modulate the properties of complex bioconjugates. This technical guide provides an in-depth exploration of the PEG5 linker, a discrete polyethylene glycol chain with five repeating ethylene (B1197577) glycol units. We will delve into its core properties, its significant role in enhancing the performance of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and provide detailed experimental methodologies for its application.
Core Properties and Advantages of PEG5 Linkers
The incorporation of a PEG5 spacer in bioconjugation strategies imparts a multitude of beneficial properties to the final conjugate. These advantages are crucial for the successful development of novel therapeutics.[1]
A primary advantage of the PEG5 linker is its defined, discrete length. Unlike polydisperse PEG polymers, monodisperse linkers like PEG5 ensure the production of homogeneous bioconjugates with improved batch-to-batch reproducibility and a more predictable safety profile.[2] This precise spatial control over the distance between the conjugated molecules is vital for optimizing biological activity and stability.[1]
The inherent hydrophilicity of the PEG5 chain is another key attribute. It significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing the propensity for aggregation.[1][3] This is particularly critical in the development of ADCs, where hydrophobic payloads can otherwise lead to manufacturing challenges and rapid clearance in vivo.[4]
Furthermore, PEGylation, the process of attaching PEG chains, is well-established for its ability to enhance the pharmacokinetic properties of biotherapeutics. The PEG5 linker contributes to an increased hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[5][] This extended circulation time can result in greater accumulation of the therapeutic at the target site.[3]
Finally, the biocompatibility of PEG is a significant advantage. It is generally non-toxic and exhibits low immunogenicity, reducing the potential for adverse immune responses against the bioconjugate.[1][7]
Data Presentation: The Impact of PEG Linkers on Bioconjugate Performance
The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics for ADCs and PROTACs.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Property | PEG Length | Observation | Source(s) |
| Plasma Half-life (t½) | Longer PEG chains (e.g., PEG8, PEG12) | Generally leads to a longer plasma half-life compared to shorter or no PEG. | [7][8][9] |
| No PEG vs. 4 kDa and 10 kDa PEG | 2.5- and 11.2-fold half-life extensions, respectively. | [7][8] | |
| In Vitro Cytotoxicity (IC50) | Longer PEG chains (e.g., 4 kDa, 10 kDa) | Can lead to a decrease in in vitro potency. 4.5- and 22-fold reduction in cytotoxicity, respectively, compared to no PEG. | [2][7][8] |
| In Vivo Efficacy | Longer PEG chains (e.g., PEG8, PEG12, PEG24) | Often results in improved in vivo antitumor efficacy due to enhanced pharmacokinetics. | [9] |
| Drug-to-Antibody Ratio (DAR) | Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR by improving payload solubility and reducing aggregation. | [10] |
Table 2: Influence of PEG Linker Length on PROTAC Efficacy
| Property | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Source(s) |
| Degradation of TBK1 | Alkyl/Ether | < 12 | No degradation observed | - | [11] |
| Alkyl/Ether | 12-29 | Submicromolar | >90% | [11] | |
| Alkyl/Ether | 21 | 3 | 96 | [11] | |
| Degradation of BRD4 | Alkyl | - | pM range | - | [11] |
| Degradation of SOS1 | Alkyl | 5 methylene (B1212753) units | 15,700 | 100 | [12] |
| Cell Permeability | PEG2 | - | - | - | [13] |
| PEG4 | - | - | - | [13] |
Applications of PEG5 Linkers in Bioconjugation
Heterobifunctional PEG5 linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][14]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a critical role in the stability, efficacy, and safety of the ADC. PEG5 linkers are incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[][14] The defined length of the PEG5 linker ensures a consistent distance between the antibody and the payload, which can be crucial for efficient internalization and payload release.[5]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[17][18] PEG5 linkers are often employed to provide the necessary length and flexibility for optimal ternary complex formation, while also enhancing the solubility and cell permeability of the PROTAC molecule.[13][19][20]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG5 linkers.
Synthesis of a Heterobifunctional NHS-PEG5-Maleimide Linker
This protocol outlines a general synthetic route for an NHS-PEG5-Maleimide linker, a commonly used crosslinker for conjugating amine-containing molecules to thiol-containing molecules.
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.
-
-
Mesylation and Iodination:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir for 2 hours at room temperature.
-
Wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.
-
Dissolve alkyne-PEG5-OMs and NaI in acetone and reflux for 15 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield alkyne-PEG5-I.
-
-
Introduction of the Maleimide Moiety:
-
React alkyne-PEG5-I with N-(2-Aminoethyl)maleimide trifluoroacetate salt in the presence of a base such as diisopropylethylamine (DIPEA) in DMF to yield the maleimide-PEG5-alkyne intermediate.
-
-
Introduction of the NHS Ester:
-
The terminal alkyne can be converted to a carboxylic acid via ozonolysis or other oxidative cleavage methods.
-
The resulting carboxylic acid is then reacted with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like pyridine or TEA in an anhydrous solvent such as DMF or DCM to form the final NHS-PEG5-Maleimide linker.
-
Bioconjugation using an NHS-PEG5-Maleimide Linker
This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a synthesized NHS-PEG5-maleimide linker.[14][]
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.2-7.5
-
NHS-PEG5-maleimide linker
-
Thiol-containing molecule (e.g., cytotoxic drug)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Reducing agent (e.g., TCEP or DTT) if the antibody requires reduction of disulfide bonds.
Procedure:
-
Reaction of Antibody with NHS-PEG5-Maleimide:
-
Prepare a stock solution of the NHS-PEG5-maleimide linker in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 7.5-8.5 using a suitable buffer (e.g., borate (B1201080) buffer).
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[14]
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[14]
-
Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis, exchanging the buffer back to a conjugation buffer at pH 7.2-7.5.[22]
-
-
Preparation of Thiol-Containing Molecule:
-
If the antibody's interchain disulfides are to be used for conjugation, partially reduce the antibody using a controlled amount of reducing agent like TCEP or DTT.[22] The extent of reduction can be monitored to achieve the desired number of available thiols.
-
If a payload with a free thiol is used, ensure it is freshly prepared or stored under inert conditions to prevent oxidation.
-
-
Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with gentle stirring.[14]
-
-
Purification of the Final Bioconjugate:
-
Purify the final antibody-drug conjugate using SEC to remove unreacted drug, excess linker, and other small molecules.[]
-
Characterization of the Bioconjugate
1. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The bioconjugate is typically analyzed under denaturing conditions to facilitate ionization. The resulting mass spectrum will show a distribution of species corresponding to the antibody with different numbers of attached drug-linker moieties. Deconvolution of the spectrum allows for the determination of the average DAR and the distribution of different DAR species.[14]
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity, aggregation, and DAR of the bioconjugate.
-
Methods:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric conjugate and detect the presence of aggregates or fragments.[14]
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This method can be used to determine the average DAR and the distribution of different DAR species, as the retention time increases with the number of hydrophobic drug molecules attached.[4]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity. It is a powerful tool for characterizing the DAR distribution of ADCs.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).[5][23][24][25]
Caption: The Ubiquitin-Proteasome Pathway in PROTAC-mediated protein degradation.[1][15][16][26][27]
Experimental Workflows
Caption: General experimental workflow for bioconjugation using a PEG5 linker.[2][][28][29][30][31]
Conclusion
Heterobifunctional PEG5 linkers are versatile and powerful tools in the field of bioconjugation, offering a unique combination of properties that can significantly enhance the therapeutic potential of advanced drug modalities like ADCs and PROTACs. Their discrete length, hydrophilicity, and biocompatibility contribute to the development of more homogeneous, soluble, and stable bioconjugates with improved pharmacokinetic profiles. The rational design and selection of the linker are paramount to the success of these complex therapeutics. As our understanding of the intricate interplay between the linker and the biological system continues to grow, we can expect to see the development of even more sophisticated and effective bioconjugates that leverage the unique advantages of PEG5 and other precisely engineered linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. precisepeg.com [precisepeg.com]
- 20. The Essential Role of Linkers in PROTACs [axispharm.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. cellmosaic.com [cellmosaic.com]
- 30. abzena.com [abzena.com]
- 31. promegaconnections.com [promegaconnections.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers for Targeted Delivery
Introduction
Targeted drug delivery is a cornerstone of modern therapeutics, aiming to enhance the efficacy of treatments while minimizing off-target side effects.[1] A pivotal technology in this field is the use of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. These linkers are specialized chemical tools composed of a polyethylene glycol chain with two distinct reactive functional groups at its ends.[1][] This unique dual-reactivity allows for the precise and stable conjugation of two different molecules, such as a therapeutic agent and a targeting moiety (e.g., an antibody).[1][3] The incorporation of a PEG spacer offers significant advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[3][4] This guide provides a comprehensive overview of the core principles, quantitative properties, and practical applications of heterobifunctional PEG linkers in the development of targeted therapies.
Core Properties of Heterobifunctional PEG Linkers
The versatility of heterobifunctional PEG linkers stems from their tunable properties. The length of the PEG chain can be adjusted to control the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.[][3] Furthermore, the choice of functional groups at the termini dictates the specificity of the conjugation reaction.[]
Key Features:
-
Dual Reactivity : Allows for the specific and sequential connection of two different molecular entities.[1]
-
Enhanced Solubility : The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs in aqueous environments, reducing the risk of aggregation.[1][4]
-
Improved Pharmacokinetics : PEGylation shields the conjugated molecule from enzymatic degradation and can reduce renal clearance, leading to a longer circulation half-life.[5][6]
-
Reduced Immunogenicity : The PEG chain can mask the conjugated molecule from the immune system, decreasing the potential for an immune response.[1][3]
-
Customizable Lengths : The length of the PEG spacer can be precisely controlled to optimize the flexibility and steric hindrance of the final conjugate.[1]
Quantitative Data of Common Heterobifunctional PEG Linkers
The selection of a heterobifunctional PEG linker is dependent on the specific application and the functional groups available on the molecules to be conjugated. The following table summarizes the properties of some commonly used heterobifunctional PEG linkers.
| Linker Name/Structure | Reactive Group 1 | Target for Group 1 | Reactive Group 2 | Target for Group 2 | Molecular Weight ( g/mol ) of PEG Chain | Spacer Arm Length (nm) |
| NHS-PEG-Maleimide | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | Maleimide | Thiols (-SH) | 2,000 | 12.7 |
| Azide-PEG-Alkyne | Azide | Alkyne (CuAAC) or DBCO (SPAAC) | Alkyne | Azide (CuAAC) or Fluorophore (SPAAC) | 3,500 | 22.3 |
| Biotin-PEG-NHS | Biotin | (Strept)avidin | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | 5,000 | 31.8 |
| Folate-PEG-NHS | Folic Acid | Folate Receptor | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | 2,000 | 12.7 |
| Carboxylic Acid-PEG-Amine | Carboxylic Acid | Amines (with activator) | Primary Amine | Carboxylic Acids (with activator) | 7,500 | 47.7 |
| Thiol-PEG-Amine | Thiol | Maleimides, OPSS | Primary Amine | Carboxylic Acids (with activator) | 5,000 | 31.8 |
Note: The spacer arm length is the contour length, calculated based on the number of polyethylene oxide units. The actual end-to-end distance in solution may vary.[7]
Experimental Protocols
Protocol 1: Bioconjugation of an Antibody to a Thiol-Containing Drug using NHS-PEG-Maleimide
This protocol describes a two-step process for creating an antibody-drug conjugate (ADC).[3]
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
NHS-PEG-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[8]
Procedure:
Step 1: Reaction of Antibody with NHS-PEG-Maleimide
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO.
-
Adjust the pH of the antibody solution to 7.5-8.5 to ensure the primary amines are deprotonated and reactive.
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted linker using a size-exclusion chromatography column or through dialysis.
Step 2: Conjugation of the Maleimide-Activated Antibody to the Thiol-Containing Drug
-
Dissolve the thiol-containing drug in a suitable buffer.
-
Add the thiol-containing drug to the maleimide-activated antibody solution at a slight molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting ADC using size-exclusion chromatography to remove any unreacted drug and other small molecules.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and stability.
Protocol 2: Synthesis and Characterization of PEGylated Magnetic Nanoparticles for Targeted Delivery
This protocol outlines the surface modification of iron oxide nanoparticles with a heterobifunctional PEG linker for subsequent bioconjugation.[9][10]
Materials:
-
Iron oxide nanoparticles (Fe₃O₄-MNPs)
-
Heterobifunctional PEG-siloxane linker with a terminal carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Targeting ligand with a primary amine (e.g., an antibody)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
Procedure:
Step 1: Surface Modification of Nanoparticles with PEG-Siloxane
-
Disperse the iron oxide nanoparticles in an appropriate solvent.
-
Add the PEG-siloxane linker to the nanoparticle suspension. The siloxane group will covalently bind to the surface of the iron oxide nanoparticles.[10]
-
Allow the reaction to proceed for a specified time, then purify the PEGylated nanoparticles to remove any unbound linker.
Step 2: Activation of Carboxylic Acid Groups
-
Resuspend the PEGylated nanoparticles in MES buffer (pH 5.5).
-
Add EDC and NHS to the nanoparticle solution to activate the terminal carboxylic acid groups on the PEG chains, forming a reactive NHS ester.[10]
-
Incubate for 20 minutes with shaking.
Step 3: Conjugation of the Targeting Ligand
-
Add the amine-containing targeting ligand (e.g., antibody) to the activated nanoparticle solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form a stable amide bond.
-
Purify the final targeted nanoparticles using a magnetic column to separate them from the solution and any unreacted ligand.[10]
Step 4: Characterization
-
Confirm the successful PEGylation and ligand conjugation using techniques such as Fourier-transform infrared spectroscopy (FTIR) and dynamic light scattering (DLS) to assess size and surface charge.[9]
-
Quantify the amount of conjugated ligand using methods like enzyme-linked immunosorbent assay (ELISA).[11]
Visualizations
Caption: General structure of a heterobifunctional PEG linker conjugate.
Caption: Experimental workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Targeted delivery and payload release pathway for an ADC.
References
- 1. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 7. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oxime Ligation Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Oxime ligation has emerged as a powerful and versatile tool in the field of bioconjugation, enabling the precise and stable covalent linkage of molecules to biological macromolecules such as proteins, peptides, and carbohydrates. Its high chemoselectivity, the stability of the resulting oxime bond, and its biocompatibility have made it an invaluable technique in drug development, diagnostics, and fundamental biological research. This guide provides a comprehensive overview of the core principles of oxime ligation, detailed experimental protocols, and quantitative data to aid researchers in the successful application of this chemistry.
Core Principles of Oxime Ligation
Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl-containing (aldehyde or ketone) species, forming a stable oxime bond. This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity, proceeding under mild, aqueous conditions compatible with biological systems.
The reaction mechanism involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a rate-limiting acid-catalyzed dehydration step to yield the final oxime product. The reaction rate is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4-5).[1][2] However, the development of efficient nucleophilic catalysts, most notably aniline (B41778) and its derivatives, has enabled the reaction to proceed efficiently at physiological pH (pH 7.4), significantly expanding its utility for in vivo and cell-based applications.[1][3]
The stability of the oxime bond is a key advantage over other linkages like hydrazones and imines. Oxime bonds are significantly more stable towards hydrolysis, particularly at neutral pH, ensuring the integrity of the bioconjugate in biological environments.[4][5]
Quantitative Data on Oxime Ligation
The efficiency and rate of oxime ligation are influenced by several factors, including pH, temperature, the nature of the carbonyl group (aldehydes are generally more reactive than ketones), and the presence of a catalyst. The following tables summarize key quantitative data to guide the design and optimization of oxime ligation experiments.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Relative Efficiency (Compared to Aniline) | Key Advantages |
| Aniline | 10-100 mM | 1x (baseline) | Well-established and widely used.[1] |
| p-Phenylenediamine | 2-10 mM | ~19-20x faster than aniline at pH 7.[6][7] | Highly effective at neutral pH, even at low concentrations.[6][7] |
| m-Phenylenediamine (mPDA) | Up to 750 mM | ~2-2.5x more efficient than aniline at the same concentration; up to 15x more efficient at higher concentrations due to greater solubility.[8][9][10] | High aqueous solubility allows for significant rate acceleration at high concentrations.[9][10] |
Table 2: Influence of pH on Oxime Ligation
| pH | Reaction Rate | Remarks |
| 4-5 | Optimal | Favors the acid-catalyzed dehydration of the tetrahedral intermediate.[1][2] |
| 6-7 | Slower | Rate can be significantly enhanced with catalysts like aniline and its derivatives.[1][3] |
| >7 | Very Slow | The uncatalyzed reaction is often too slow to be practical for many bioconjugation applications. |
Table 3: Comparative Stability of Bioconjugation Linkages
| Linkage | Relative Hydrolytic Stability | Conditions Affecting Stability |
| Oxime | High | Stable at physiological pH; hydrolysis is acid-catalyzed.[4][5] |
| Hydrazone | Moderate | Less stable than oximes, particularly under acidic conditions.[4] |
| Ester | Low | Susceptible to hydrolysis by esterases and at physiological pH. |
| Amide | Very High | Generally very stable under physiological conditions. |
| Disulfide | Variable | Stability is dependent on the redox environment (cleaved by reducing agents like glutathione). |
Mandatory Visualizations
Oxime Ligation Reaction Mechanism
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of PROTAC Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2] The linker, far from being a passive spacer, plays a critical and active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2] The composition, length, and rigidity of the linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] This guide provides an in-depth technical overview of the applications of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating relevant biological pathways and workflows.
The PROTAC Mechanism of Action
The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome pathway. A PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase.[] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[]
References
Methodological & Application
Application Notes and Protocols: Boc Deprotection of Boc-Aminooxy-PEG5-amine and Subsequent Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG5-amine is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. The molecule features a Boc-protected aminooxy group at one terminus and a primary amine at the other, connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the highly reactive aminooxy functionality during synthesis and storage. Selective deprotection of the Boc group under acidic conditions yields a free aminooxy group, which can then readily react with aldehydes or ketones to form stable oxime linkages. This chemoselective ligation is a cornerstone of modern bioconjugation strategies, enabling the precise assembly of complex biomolecules such as antibody-drug conjugates (ADCs).[1][2] The primary amine provides an additional handle for conjugation to other molecules. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[3]
This document provides a detailed protocol for the Boc deprotection of this compound and a subsequent application in a typical bioconjugation workflow, specifically the formation of an antibody-drug conjugate.
Data Presentation
Table 1: Reagents and Materials for Boc Deprotection
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥95% Purity | Commercially Available | Starting Material |
| Dichloromethane (B109758) (DCM) | Anhydrous | Commercially Available | Reaction Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available | Deprotection Reagent |
| Diethyl Ether | Anhydrous, Cold | Commercially Available | Precipitation of Product |
| Nitrogen or Argon Gas | High Purity | Commercially Available | Inert Atmosphere |
Table 2: Typical Reaction Parameters for Boc Deprotection
| Parameter | Value | Notes |
| Reactant Concentration | 10-50 mg/mL in DCM | Adjust based on scale |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection |
| Reaction Temperature | Room Temperature (20-25 °C) | Reaction is typically rapid at RT |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS for completion |
| Work-up | Precipitation with cold diethyl ether | To isolate the TFA salt of the product |
| Expected Yield | >90% | Typically high-yielding reaction |
| Purity | >95% after precipitation | Further purification by HPLC if required |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM). The product is isolated as the TFA salt.
1. Reagent Preparation:
-
Prepare a solution of this compound in anhydrous DCM (e.g., 100 mg in 2-10 mL DCM) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Prepare a deprotection solution of 20-50% TFA in DCM. For example, for a 50% solution, slowly add 5 mL of TFA to 5 mL of DCM in a separate container. Caution: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment (PPE).
2. Deprotection Reaction:
-
Under an inert atmosphere (nitrogen or argon), add the TFA/DCM solution to the stirred solution of this compound at room temperature.[4][5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
3. Product Isolation (Precipitation):
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the majority of the DCM and excess TFA.
-
To the concentrated residue, add cold anhydrous diethyl ether to precipitate the product as a white solid (the TFA salt of Aminooxy-PEG5-amine).[6]
-
Triturate the solid with the ether, then collect the precipitate by vacuum filtration.
-
Wash the solid with additional cold diethyl ether to remove residual TFA and organic impurities.[6]
-
Dry the product under high vacuum to obtain the Aminooxy-PEG5-amine TFA salt as a white to off-white solid. The product can be used directly in the next step or stored under an inert atmosphere at -20°C.
Protocol 2: Application in Antibody-Drug Conjugate (ADC) Formation via Oxime Ligation
This protocol outlines a general procedure for conjugating the deprotected Aminooxy-PEG5-amine (as part of a linker-payload construct) to an antibody that has been engineered to contain an aldehyde group.
1. Antibody Preparation (Aldehyde Installation):
-
Generate aldehyde functionalities on the antibody. This can be achieved through various methods, such as the site-specific oxidation of a genetically incorporated formylglycine residue or the periodate (B1199274) oxidation of glycans.[1]
2. Preparation of Aminooxy-PEG5-Linker-Payload:
-
The primary amine of Aminooxy-PEG5-amine TFA salt is first conjugated to a cytotoxic payload containing a carboxylic acid functionality using standard peptide coupling chemistry (e.g., using HCTU and DIPEA). The resulting conjugate is then purified.
3. Oxime Ligation Reaction:
-
Dissolve the aldehyde-modified antibody in a suitable conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[1]
-
Dissolve the purified Aminooxy-PEG5-linker-payload in a compatible solvent (e.g., DMSO).[1]
-
Add the Aminooxy-PEG5-linker-payload solution to the antibody solution. A typical molar excess of the linker-payload is used to drive the reaction to completion.
-
The reaction can be accelerated by the addition of a catalyst, such as aniline (B41778) or its derivatives.[7][8]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing.
4. Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.
5. Characterization of the ADC:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate. This is typically done using techniques such as Hydrophobic Interaction Chromatography (HIC) and LC-MS.[1]
Visualizations
Caption: Workflow for the Boc deprotection of this compound.
Caption: Signaling pathway for ADC formation via oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. adcreview.com [adcreview.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Aminooxy-PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This process can enhance protein stability, increase circulating half-life, reduce immunogenicity, and improve solubility.[1][3][4] Site-specific PEGylation is particularly desirable to ensure a homogeneous product with preserved biological activity.
This document provides a detailed guide for the site-specific labeling of proteins using aminooxy-PEG reagents. This method relies on the formation of a highly stable oxime bond between an aminooxy-functionalized PEG and a carbonyl group (aldehyde or ketone) on the target protein.[5][6][7] For glycoproteins, aldehyde groups can be generated by mild oxidation of carbohydrate moieties, offering a strategy for site-specific modification away from the protein's active sites. For other proteins, bio-orthogonal functional groups can be introduced.
These protocols will guide researchers through the entire workflow, from protein preparation and PEGylation to the purification and characterization of the final conjugate.
Chemistry of Aminooxy-PEG Labeling
The core of this labeling strategy is the chemoselective reaction between an aminooxy group (-O-NH₂) on the PEG reagent and an aldehyde (-CHO) or ketone (-C=O) group on the protein. This reaction, known as oxime ligation, forms a stable oxime linkage (-O-N=C-).[5][6][7][8] The resulting oxime bond is significantly more stable than other linkages like hydrazones, especially at physiological pH.[6][8]
The reaction is efficient under mild, aqueous conditions (pH 6.5-7.5), which helps to preserve the protein's structure and function.[6][8] The rate of oxime ligation can be accelerated by the use of catalysts such as aniline (B41778).[5][6]
Experimental Workflow Overview
The overall process for protein labeling with aminooxy-PEG reagents can be broken down into four key stages:
-
Protein Preparation & Aldehyde Generation: Preparing the protein of interest and introducing the necessary carbonyl group for PEGylation.
-
PEGylation Reaction: Covalently attaching the aminooxy-PEG reagent to the prepared protein.
-
Purification of the PEGylated Protein: Separating the desired PEGylated protein from unreacted protein, excess PEG reagent, and other byproducts.
-
Characterization of the Conjugate: Verifying the successful PEGylation and characterizing the final product.
Figure 1: Experimental workflow for protein labeling with aminooxy-PEG reagents.
Detailed Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol describes the generation of aldehyde groups on glycoproteins by mild oxidation of sialic acid residues using sodium periodate (B1199274).
Materials:
-
Glycoprotein of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol (B35011) or Ethylene (B1197577) Glycol
-
Desalting column or dialysis tubing (appropriate MWCO)
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in Sodium Acetate Buffer to a final concentration of 1-10 mg/mL.
-
Oxidation Reaction:
-
Prepare a fresh solution of sodium meta-periodate in cold Sodium Acetate Buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.[6] For selective oxidation of sialic acids, a lower concentration (e.g., 1 mM) can be used.[6]
-
Incubate the reaction on ice for 30 minutes, protected from light.[6]
-
-
Quenching the Reaction: Add glycerol or ethylene glycol to a final concentration of 10-20 mM to quench the unreacted sodium periodate. Incubate for 10-15 minutes on ice.
-
Buffer Exchange: Immediately remove excess periodate and reaction byproducts by buffer exchange into PBS (pH 7.4) using a desalting column or dialysis. The resulting protein solution contains aldehyde groups ready for conjugation.
Protocol 2: Protein Labeling with Aminooxy-PEG
This protocol details the conjugation of an aminooxy-PEG reagent to an aldehyde-containing protein.
Materials:
-
Aldehyde-containing protein from Protocol 1
-
Aminooxy-PEG reagent (various MW and functionalities are available)[7][9][10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Aniline (optional, as a catalyst)
Procedure:
-
Prepare Aminooxy-PEG Stock Solution: Dissolve the aminooxy-PEG reagent in DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
PEGylation Reaction:
-
To the aldehyde-containing protein solution in PBS, add the aminooxy-PEG stock solution to achieve a desired molar excess (e.g., 20-50 fold molar excess of PEG reagent to protein).
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
For catalyzed reactions, aniline can be added to a final concentration of 10-100 mM.[6]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.[6]
-
Figure 2: Chemical reaction for oxime ligation between an aldehyde-containing protein and an aminooxy-PEG reagent.
Protocol 3: Purification of PEGylated Protein
Purification is crucial to remove unreacted protein, excess PEG, and byproducts. The choice of method depends on the size and properties of the protein and the PEG chain.[]
Methods:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins based on their increased hydrodynamic radius.[][12] It is effective at removing unreacted PEG and smaller molecules.
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its binding to IEX resins.[][13] This can be exploited to separate proteins with different degrees of PEGylation (e.g., mono-, di-, poly-PEGylated species).[][13]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, allowing for separation of different PEGylated forms.[]
General SEC Protocol:
-
Equilibrate an SEC column (e.g., Sephacryl S-200 or Superdex 200) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Load the PEGylation reaction mixture onto the column.
-
Elute the proteins with the equilibration buffer.
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
Protocol 4: Characterization of the PEGylated Protein
Characterization is essential to confirm the success of the PEGylation and to determine the degree of labeling.
Methods:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate slower on the gel.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated protein, and thus the number of attached PEG chains (degree of PEGylation).[1][4][14]
-
NMR Spectroscopy: ¹H NMR can be used to quantify the degree of PEGylation by comparing the integral of the PEG-specific signal to a protein-specific signal.[15][16]
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the PEGylated product and separate different PEGylated species.[16]
Data Presentation
The following tables provide representative data for a typical PEGylation experiment.
Table 1: Reaction Conditions and Labeling Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |
| PEG:Protein Molar Ratio | 20:1 | 20:1 | 50:1 |
| Reaction Time | 4 hours | 4 hours | 2 hours |
| Catalyst (Aniline) | None | 50 mM | 50 mM |
| Degree of PEGylation * | 1.2 | 1.5 | 1.8 |
| Yield of Mono-PEGylated Protein | 65% | 75% | 80% |
*Determined by Mass Spectrometry
Table 2: Comparison of Purification Methods
| Purification Method | Purity of Mono-PEGylated Protein | Yield |
| Size Exclusion Chromatography (SEC) | >95% | ~85% |
| Ion Exchange Chromatography (IEX) | >98% | ~70% |
| Hydrophobic Interaction Chromatography (HIC) | >90% | ~75% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete oxidation of glycoprotein- Suboptimal pH for oxime ligation- Inactive aminooxy-PEG reagent- Steric hindrance | - Optimize periodate concentration and reaction time- Ensure reaction buffer pH is between 6.5-7.5- Use fresh, high-quality reagents- Increase the molar excess of the PEG reagent |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO)- Protein instability in the reaction buffer | - Keep the final concentration of organic solvent below 10%- Screen different buffer conditions or add stabilizers |
| Heterogeneous Product | - Multiple accessible labeling sites- Incomplete reaction | - Optimize oxidation conditions for site-selectivity- Increase reaction time or PEG reagent concentration |
Conclusion
Labeling proteins with aminooxy-PEG reagents via oxime ligation is a robust and efficient method for producing stable and well-defined bioconjugates. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully implement this valuable technique for the development of therapeutic proteins and other applications. Careful optimization of each step, from aldehyde generation to purification and characterization, is key to achieving a high yield of a homogeneous and active PEGylated protein.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Aminooxy PEG [nanocs.net]
- 10. Aminooxy PEG, PEG Derivatives, PEGylation Reagents - Biochempeg [biochempeg.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Aminooxy-PEG5-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. This targeted approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. A critical component of an ADC is the linker that connects the antibody to the drug. Boc-Aminooxy-PEG5-amine is a bifunctional linker that offers precise control over the conjugation process, leading to more homogeneous and effective ADCs.
This linker features a Boc-protected aminooxy group at one end and an amine group at the other, separated by a 5-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group provides a mechanism for highly stable and site-specific conjugation to aldehyde or ketone groups, which can be selectively introduced into the carbohydrate moieties of an antibody. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2][3] The terminal amine group allows for the attachment of a cytotoxic payload prior to antibody conjugation.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.
Key Advantages of this compound in ADC Development
-
Site-Specific Conjugation: The reaction of the aminooxy group with an aldehyde on the antibody, typically generated by mild oxidation of the Fc glycan region, allows for a controlled and site-specific conjugation. This leads to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[2][4]
-
Stable Oxime Bond: The resulting oxime bond is significantly more stable than other common linkages, such as thiosuccinimide bonds formed from maleimide-thiol reactions, especially in the presence of thiols in the plasma. This stability prevents premature release of the cytotoxic payload.[2]
-
Improved Pharmacokinetics: The hydrophilic 5-unit PEG spacer can improve the solubility and reduce aggregation of the ADC, particularly when working with hydrophobic payloads.[1][3] PEG linkers have also been shown to prolong the circulation half-life of antibody conjugates.[4][5]
-
Controlled DAR: The site-specific nature of the aminooxy conjugation method provides excellent control over the DAR, a critical quality attribute that influences both the efficacy and toxicity of the ADC.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data relevant to the development of ADCs using PEG linkers. While specific results will vary depending on the antibody, payload, and experimental conditions, these tables provide a general understanding of the impact of PEGylation and conjugation parameters.
Table 1: Influence of PEG Linker Length on ADC Properties
| Property | No PEG Linker | 4 kDa PEG Linker | 10 kDa PEG Linker |
| Circulation Half-Life Extension (relative to no PEG) | 1x | 2.5x | 11.2x |
| In Vitro Cytotoxicity (IC50) Reduction (relative to no PEG) | 1x | 4.5x | 22x |
| Off-Target Toxicity Reduction (in vivo) | 1x | Not Reported | >4x |
Data adapted from a study on affibody-based drug conjugates, demonstrating the general trend of PEGylation on pharmacokinetic and pharmacodynamic properties.[4][5]
Table 2: Representative Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Information Provided | Representative Values |
| Hydrophobic Interaction Chromatography (HIC) | Distribution of different DAR species (e.g., DAR0, DAR2, DAR4) | Peaks corresponding to each DAR species |
| LC-MS (Native) | Average DAR and distribution of DAR species | Average DAR of 2 to 4 is often targeted[] |
| UV-Vis Spectroscopy | Average DAR based on absorbance of antibody and payload | Requires distinct absorbance maxima for antibody and payload[] |
| Reversed-Phase HPLC (RP-HPLC) | DAR and assessment of conjugation completion | Complete conjugation observed at a 6:1 drug-linker to antibody molar ratio in a specific case[8] |
Experimental Workflow and Logical Relationships
The development of an ADC using this compound involves a multi-step process that requires careful optimization at each stage. The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for ADC development using this compound.
The following diagram illustrates the logical relationships and decision-making process in ADC development, highlighting the iterative nature of optimization.
Caption: Logical relationships and iterative optimization in ADC design.
Experimental Protocols
Protocol 1: Preparation of Aminooxy-PEG5-Drug-Linker
This protocol describes the deprotection of this compound and its conjugation to a payload containing a suitable reactive group (e.g., an activated ester).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload with an activated ester (e.g., NHS ester)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Boc Deprotection: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group. d. Evaporate the solvent and TFA under reduced pressure. Co-evaporate with DCM or another suitable solvent to remove residual TFA.
-
Payload Conjugation: a. Dissolve the deprotected aminooxy-PEG5-amine and the activated payload in anhydrous DMF or DMSO. b. Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base. c. Stir the reaction at room temperature overnight, protected from light. d. Monitor the reaction progress by LC-MS.
-
Purification: a. Upon completion, purify the aminooxy-PEG5-drug-linker conjugate by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid. c. Characterize the final product by MS and NMR to confirm its identity and purity.
Protocol 2: Site-Specific Antibody-Drug Conjugation
This protocol details the generation of aldehyde groups on the antibody and the subsequent conjugation with the aminooxy-functionalized drug-linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)
-
Aminooxy-PEG5-drug-linker (from Protocol 1)
-
Desalting column (e.g., Sephadex G-25)
-
Aniline (B41778) (as a catalyst)
Procedure:
-
Antibody Oxidation: a. Exchange the antibody into an appropriate oxidation buffer (e.g., PBS, pH 7.4). b. Cool the antibody solution to 4°C. c. Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM. d. Incubate the reaction on ice (4°C) for 30 minutes in the dark. e. Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol. f. Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer.
-
Oxime Ligation (ADC Conjugation): a. Determine the concentration of the purified oxidized antibody using a spectrophotometer at 280 nm. b. Dissolve the aminooxy-PEG5-drug-linker in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM. c. Add the aminooxy-PEG5-drug-linker to the oxidized antibody solution at a molar excess (e.g., 10-20 fold). d. Add aniline to the reaction mixture to a final concentration of 1-10 mM to catalyze the oxime bond formation. e. Incubate the reaction at room temperature or 37°C for 12-24 hours.
-
Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other reagents using a desalting column, size exclusion chromatography (SEC), or tangential flow filtration (TFF). b. Exchange the purified ADC into a suitable formulation buffer. c. Determine the final concentration of the ADC.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in an appropriate mobile phase. For subunit analysis, the ADC can be reduced with a reducing agent like DTT to separate the light and heavy chains.
-
LC-MS Method:
-
Equilibrate a suitable mass spectrometry column.
-
Inject the ADC sample.
-
Elute the ADC using a suitable gradient.
-
Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.
-
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species. The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached drug-linkers, allowing for the determination of the number of conjugated drugs for each species. Calculate the average DAR based on the relative abundance of each species.
2. DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC):
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in the HIC mobile phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A (e.g., a high salt buffer).
-
Inject 20-50 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B (a low salt buffer) over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, etc.). The area under each peak represents the relative abundance of that species.
MMAF Payload Signaling Pathway
A common payload for ADCs is Monomethyl Auristatin F (MMAF). The following diagram illustrates its mechanism of action upon release inside a target cancer cell.
Caption: Signaling pathway of an MMAF-based ADC leading to apoptosis.
MMAF is a potent antimitotic agent that functions by inhibiting tubulin polymerization.[1][9][10][11][] This disruption of the microtubule dynamics is crucial for the formation of the mitotic spindle during cell division. By preventing microtubule formation, MMAF causes cells to arrest in the G2/M phase of the cell cycle.[1] This prolonged mitotic arrest triggers the intrinsic (mitochondrial) apoptotic pathway, leading to the activation of a cascade of caspases and ultimately, programmed cell death.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Stable Oxime Linkages in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective method for peptide modification, valued for its efficiency and the stability of the resulting oxime bond.[1][2][3] This bioorthogonal "click" chemistry reaction involves the formation of a stable covalent bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone).[1][2][4] The reaction proceeds under mild, aqueous conditions, making it particularly suitable for modifying sensitive biomolecules like peptides without the need for protecting groups on other amino acid side chains.[2][5][6] Its applications are extensive, ranging from the synthesis of peptide-drug conjugates and radiolabeled peptides for imaging to the creation of cyclic peptides and the study of protein-protein interactions.[1][7][8][9] These application notes provide detailed protocols for performing oxime ligation on peptides, covering various strategies and experimental considerations.
Core Principles of Oxime Ligation
The fundamental reaction of oxime ligation is the condensation of an aminooxy group with an aldehyde or ketone to form an oxime linkage. This reaction is typically carried out in aqueous buffers at a mildly acidic pH (around 4-5) to facilitate the reaction.[10] The rate of oxime formation can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[2][5]
A general workflow for peptide modification via oxime ligation involves several key steps: the synthesis of a peptide bearing either an aminooxy or a carbonyl functionality, the ligation reaction itself, and subsequent purification and analysis of the modified peptide.
Caption: General workflow for peptide modification using oxime ligation.
Experimental Protocols
Protocol 1: Post-Solid-Phase Oxime Ligation of a Purified Aminooxy-Peptide
This protocol is ideal for creating a library of modified peptides from a single, purified aminooxy-containing precursor peptide.[6][7]
1. Materials:
-
Purified aminooxy-peptide
-
Aldehyde or ketone ligation partner
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetic acid
-
Reaction buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5)
-
Quenching solution (e.g., acetone)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis
-
Mass spectrometer for characterization
2. Method:
-
Preparation of Stock Solutions:
-
Dissolve the purified aminooxy-peptide in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of the aldehyde or ketone ligation partner in DMSO.
-
Prepare a 1 M stock solution of acetic acid in DMSO.
-
-
Ligation Reaction:
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by taking a small aliquot and analyzing it by RP-HPLC and mass spectrometry.
-
Once the reaction is complete, the product can often be used directly for biological assays without further purification.[6][7] If purification is necessary, dilute the reaction mixture with an appropriate solvent and purify by preparative RP-HPLC.
-
-
Characterization:
-
Confirm the identity of the final product by mass spectrometry.
-
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Application of Boc-Aminooxy-PEG5-amine in drug delivery systems.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG5-amine is a heterobifunctional linker that is increasingly utilized in the development of advanced drug delivery systems, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a Boc-protected aminooxy group at one terminus and a primary amine at the other, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.
The aminooxy group allows for the highly specific and stable conjugation to aldehyde or ketone moieties on a target molecule, forming a robust oxime linkage.[1][2] This chemoselective ligation is a key advantage over other conjugation chemistries. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity.[3][4] The terminal primary amine provides a versatile handle for the attachment of payloads, such as cytotoxic agents or E3 ligase ligands, via amide bond formation.
These application notes provide an overview of the utility of this compound, along with detailed protocols for its use in the synthesis and characterization of ADCs and PROTACs.
Key Features and Advantages
-
Stable Oxime Linkage: The oxime bond formed is significantly more stable than hydrazone linkages, especially at physiological pH, minimizing premature drug release.[5][6][7]
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG5 spacer improves the aqueous solubility of hydrophobic payloads and can prolong the circulation half-life of the conjugate.[3][4]
-
Chemoselective Conjugation: The aminooxy-aldehyde/ketone reaction is highly specific, allowing for precise control over the conjugation site.[8][9]
-
Versatile Amine Handle: The primary amine allows for straightforward conjugation to a wide variety of payloads bearing a carboxylic acid group.
Applications
Antibody-Drug Conjugates (ADCs)
This compound is an excellent tool for the site-specific conjugation of cytotoxic payloads to antibodies. An aldehyde or ketone handle can be introduced onto the antibody, for example, by mild oxidation of its carbohydrate moieties or by incorporating an unnatural amino acid. The aminooxy group of the deprotected linker-payload construct then reacts with the antibody's carbonyl group to form a stable ADC.
Proteolysis Targeting Chimeras (PROTACs)
In PROTAC synthesis, this linker can connect a protein of interest (POI) ligand to an E3 ligase ligand. The flexible PEG spacer can help to optimize the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex and subsequent degradation of the target protein.[10][11]
Quantitative Data
The following tables summarize representative quantitative data for ADCs and PROTACs developed with aminooxy-PEG linkers. It is important to note that specific results will vary depending on the antibody, payload, target, and experimental conditions.
Table 1: Comparative Stability of Linkages
| Linker Type | Linkage Chemistry | Key Stability Features | Common Issues |
| Aminooxy | Oxime bond | Highly stable under physiological conditions; resistant to thiol exchange. [1][5] | Requires generation of a carbonyl group on the antibody. [12] |
| Maleimide | Thiosuccinimide bond | Prone to retro-Michael reaction in the presence of plasma thiols, leading to drug loss.[13] | Instability can lead to off-target toxicity and reduced efficacy.[1] |
| Hydrazone | Hydrazone bond | Susceptible to hydrolysis at physiological pH.[5][6] | Premature drug release can increase systemic toxicity.[14] |
Table 2: Representative In Vitro Cytotoxicity of ADCs with Different Linkers
Disclaimer: The following data is compiled from multiple studies and is intended for comparative illustration. Direct head-to-head comparisons under identical experimental conditions may yield different results.
| ADC (Antibody-Linker-Payload) | Target Antigen | Cell Line | IC50 (nM) |
| Anti-HER2-Aminooxy-PEG -MMAF | HER2 | SK-BR-3 | 8.3 |
| Anti-HER2-Aminooxy-PEG -MMAF | BT-474 | 20.1 | |
| Anti-CD22-mc-vc-PABC-MMAE | CD22 | Ramos (NHL) | ~6.5 |
| Anti-CD79b-mc-vc-PABC-MMAE | CD79b | Ramos (NHL) | ~2.5 |
Table 3: Representative In Vivo Efficacy of ADCs with PEG Linkers
| ADC (Antibody-Linker-Payload) | Xenograft Model | Dosage | Outcome |
| Anti-HER2-Aminooxy-PEG -MMAE | NCI-N87 (gastric) | 10 mg/kg | Significant tumor growth inhibition |
| Anti-TROP-2-PEG-SN-38 | Triple-Negative Breast Cancer | 10 mg/kg | Complete tumor regression |
| Anti-CD79b-vc-MMAE | Jeko-1 (mantle cell lymphoma) | 5 mg/kg | Tumor growth delay |
Table 4: Representative Degradation Efficiency of PROTACs with PEG Linkers
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | PEG (4 units) | < 500 | > 90 |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 |
| PI3K | VHL | PEG | 42.23 | 88.6 |
| mTOR | VHL | PEG | 45.4 | 74.9 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free aminooxy group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected Aminooxy-PEG5-amine.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation
This protocol outlines the conjugation of a payload-linker construct to an antibody with an engineered aldehyde handle.
Materials:
-
Aldehyde-functionalized antibody
-
Deprotected Payload-Aminooxy-PEG5-amine
-
Aniline (B41778) (as catalyst, optional)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
-
Hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
UV-Vis spectrophotometer
-
LC-MS system
Procedure:
-
Payload-Linker Preparation: Prepare a stock solution of the deprotected Payload-Aminooxy-PEG5-amine in a suitable organic solvent (e.g., DMSO).
-
Antibody Preparation: Exchange the buffer of the aldehyde-functionalized antibody to the sodium acetate buffer (pH 4.5-5.5).
-
Conjugation Reaction:
-
Add the Payload-Aminooxy-PEG5-amine stock solution to the antibody solution at a desired molar excess (e.g., 5-10 fold).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.[8]
-
Incubate the reaction mixture at room temperature or 37°C for 16-48 hours with gentle agitation.
-
-
Purification:
-
Remove the excess payload-linker and catalyst by SEC using PBS as the mobile phase.
-
Further purify the ADC and separate species with different drug-to-antibody ratios (DAR) by HIC.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Calculate the DAR using UV-Vis spectroscopy or mass spectrometry.
-
Confirm the identity and purity of the ADC by SDS-PAGE and LC-MS.
-
Protocol 3: Synthesis of a PROTAC via Amide Coupling and Oxime Ligation
This protocol describes a two-step synthesis of a PROTAC, first attaching the E3 ligase ligand to the linker, followed by conjugation to the POI ligand.
Materials:
-
E3 ligase ligand with a carboxylic acid group
-
POI ligand with an aldehyde or ketone group
-
This compound
-
HATU (or other peptide coupling agent)
-
DIPEA (or other non-nucleophilic base)
-
DMF (anhydrous)
-
TFA/DCM (for Boc deprotection)
-
RP-HPLC system for purification
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Amide Coupling:
-
Dissolve the E3 ligase ligand and this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Boc-protected intermediate by RP-HPLC.
-
-
Boc Deprotection:
-
Deprotect the intermediate using the procedure described in Protocol 1.
-
-
Oxime Ligation:
-
Dissolve the deprotected intermediate and the POI ligand in a suitable solvent (e.g., a mixture of organic solvent and aqueous buffer at a slightly acidic pH).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by RP-HPLC.
-
-
Characterization:
-
Confirm the structure of the final PROTAC by ¹H NMR and high-resolution mass spectrometry.
-
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for the synthesis of a PROTAC.
Signaling Pathways
Caption: Signaling pathway of MMAE-based ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein PEGylation with Bifunctional PEG
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental workflow for protein PEGylation utilizing bifunctional polyethylene (B3416737) glycol (PEG). It covers the fundamental principles, detailed experimental protocols for key stages of the process, and methods for the characterization and quality control of the resulting PEG-protein conjugates.
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching PEG chains to a protein.[1] This modification can significantly enhance the therapeutic properties of a protein by increasing its hydrodynamic volume, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2]
Bifunctional PEGs are polymers with two reactive functional groups at their termini, enabling them to act as crosslinkers or spacers.[1] They are broadly categorized into two main types:
-
Homobifunctional PEGs: Possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking identical molecules or forming hydrogels.[1]
-
Heterobifunctional PEGs: Have two different functional groups (X-PEG-Y), allowing for controlled, sequential conjugation of two different molecules.[1][3] This specificity is highly advantageous in drug development, particularly in the creation of antibody-drug conjugates (ADCs).[3][4]
The choice of bifunctional PEG linker depends on the target functional groups on the protein (e.g., primary amines on lysine (B10760008) residues, sulfhydryls on cysteine residues) and the desired final conjugate structure.[1][5]
Experimental Workflow Overview
A successful protein PEGylation experiment involves a series of well-defined steps, from initial reaction to final product characterization. The general workflow is outlined below.
References
Site-Specific Protein Modification Using Aminooxy Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in basic research and drug development, enabling the creation of precisely engineered bioconjugates.[1][2][3] Among the various bioconjugation techniques, the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond stands out for its high specificity and biocompatibility.[4][5][6] This "click-type" reaction, known as oxime ligation, proceeds under mild conditions, making it ideal for modifying sensitive biomolecules like proteins, peptides, and antibodies.[4][7] These application notes provide an overview of aminooxy chemistry for site-specific protein modification, including detailed protocols for key experiments and quantitative data to guide experimental design.
Principle of Aminooxy Chemistry
Aminooxy chemistry relies on the chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage (-O-N=C).[5][6] This reaction is highly efficient and can be performed in aqueous solutions under mild pH conditions, which is crucial for maintaining the structural integrity and function of proteins.[6][7] The reaction can be accelerated by the use of catalysts, such as aniline (B41778) and its derivatives.[5][8]
There are two primary strategies for introducing the required carbonyl group into a target protein for site-specific modification:
-
Oxidation of Glycans: Glycoproteins contain carbohydrate moieties that can be gently oxidized with sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups.[9] This method is particularly useful for modifying antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding site.[9]
-
Genetic Encoding of Aldehyde Tags: A more versatile method involves genetically encoding a short peptide sequence that is recognized by an enzyme, such as the formylglycine-generating enzyme (FGE).[10][11] FGE cotranslationally modifies a specific cysteine residue within this tag into a formylglycine (fGly) residue, which contains an aldehyde group.[10][11] This allows for the precise installation of a chemical handle at virtually any desired location within a protein.[10]
Applications in Research and Drug Development
The versatility of aminooxy chemistry has led to its widespread adoption in various applications, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies using oxime ligation results in more homogeneous ADCs with improved therapeutic indices.
-
PET Imaging: The rapid kinetics of oxime ligation are advantageous for labeling peptides and proteins with short-lived radioisotopes like fluorine-18 (B77423) for positron emission tomography (PET) imaging.[12][13]
-
Protein Labeling: Fluorescent dyes, biotin, and other probes functionalized with an aminooxy group can be attached to proteins for various in vitro and in vivo studies, such as tracking protein localization and interaction.[2][5]
-
Surface Immobilization: Proteins can be site-specifically immobilized on surfaces functionalized with carbonyl groups for applications in diagnostics and biomaterials.
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Glycoprotein (e.g., IgG)
This protocol describes a typical procedure for the oxidation of an IgG antibody and subsequent labeling with an aminooxy-functionalized dye.[9]
Materials:
-
IgG to be labeled
-
10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5
-
Sodium periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Aminooxy-functionalized fluorescent dye (e.g., CF® Dye Aminooxy)
-
Anhydrous DMSO or DMF
-
Aniline (optional, as a catalyst)
-
Purification column (e.g., Sephadex G-25)
-
PBS buffer, pH 7.4
Procedure:
-
Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a final concentration of 3-15 mg/mL (20-100 µM).[9]
-
Oxidation of Carbohydrates:
-
Prepare a fresh 100 mM solution of sodium periodate in deionized water.[9]
-
To your antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the 100 mM sodium periodate solution.[9]
-
Incubate the reaction for 30 minutes on ice or 10 minutes at room temperature, protected from light.[9]
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 5 minutes at room temperature.
-
-
Dye Preparation: Prepare a 5 mM stock solution of the aminooxy-dye in anhydrous DMSO or DMF.[9]
-
Labeling Reaction:
-
Purification: Separate the labeled antibody from the free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Protocol 2: Labeling of a Protein with a Genetically Encoded Aldehyde Tag
This protocol outlines the general steps for labeling a protein containing a genetically encoded formylglycine residue.
Materials:
-
Aldehyde-tagged protein (10-50 µM) in a suitable buffer (optimal pH 4.5)[11]
-
Aminooxy-functionalized probe (e.g., biotin-aminooxy)
-
Catalyst (e.g., aniline or m-phenylenediamine)
-
Buffer exchange system (e.g., dialysis or spin filtration)
Procedure:
-
Protein Preparation: Purify the aldehyde-tagged protein and exchange it into a buffer with a pH of approximately 4.5.[11]
-
Labeling Reaction:
-
Add the aminooxy-functionalized probe to the protein solution at a 10-20 fold molar excess.[11]
-
Add the catalyst to the recommended final concentration (see Table 1).
-
Incubate the reaction at 37°C for 2-16 hours with gentle agitation.[10][11] Reaction times can be significantly shortened with more efficient catalysts and higher temperatures.[13][14]
-
-
Purification: Remove the excess unreacted probe and catalyst by buffer exchange into a suitable storage buffer.
-
Analysis: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or Western blot (if the probe has a tag like FLAG).[10]
Quantitative Data
The efficiency and rate of oxime ligation are influenced by several factors, including pH, temperature, and the presence of a catalyst. The choice of catalyst can significantly impact the reaction kinetics.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Relative Efficiency (approx.) | Key Advantages |
| Aniline | 10-100 mM[15] | 1x (baseline) | Commonly used, well-established. |
| p-Phenylenediamine (pPDA) | 10 mM | ~2-5x vs. Aniline | Higher efficiency than aniline. |
| m-Phenylenediamine (mPDA) | 100-750 mM[16] | Up to 15x vs. Aniline[14] | Highly efficient due to greater aqueous solubility allowing for higher concentrations.[14] |
Table 2: General Reaction Conditions for Oxime Ligation
| Parameter | Aldehyde-containing Protein | Ketone-containing Protein | Notes |
| pH | 4.0 - 5.5[7] | 4.0 - 5.5 | The reaction is generally faster at acidic pH. |
| Temperature | Room Temperature to 37°C[10] | 37°C or higher | Ketones are less reactive than aldehydes and may require more forcing conditions.[15] |
| Reaction Time | Minutes to a few hours[13] | Several hours to overnight | Highly dependent on reactants, concentrations, and catalyst used. |
| Reactant Ratio (Probe:Protein) | 10-50 fold molar excess[9][11] | 20-100 fold molar excess | Higher excess may be needed for less reactive ketones. |
Visualizations
Caption: Workflow for site-specific labeling of a glycoprotein.
Caption: Catalyzed oxime ligation reaction mechanism.
Caption: Workflow for generating and labeling an aldehyde-tagged protein.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. biotium.com [biotium.com]
- 6. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. biotium.com [biotium.com]
- 10. Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in oxime ligation reactions.
Technical Support Center: Oxime Ligation
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in oxime ligation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of low yield in oxime ligation reactions?
Low yields are frequently traced back to several key factors:
-
Suboptimal pH: The reaction rate is highly pH-dependent. Uncatalyzed reactions are most efficient at a slightly acidic pH of 4-5.[1][2][3] At neutral pH, the reaction can be extremely slow, leading to poor yields within a typical timeframe.[1][2][4]
-
Inefficient or Absent Catalyst: At or near neutral pH (pH 7), a nucleophilic catalyst is crucial for achieving a reasonable reaction rate.[1][5][6] Without a catalyst, the ligation of biomolecules under physiological conditions is often too slow to be practical.[2][3][5]
-
Low Reactant Concentration: Oxime ligation is a bimolecular reaction, meaning its rate is dependent on the concentration of both the carbonyl (aldehyde/ketone) and the aminooxy-functionalized molecule.[1] Dilute reaction mixtures will result in slow kinetics and incomplete conversion.[1]
-
Reactant Instability: The aminooxy group is highly reactive and can degrade.[1] It is also sensitive to impurities, such as trace amounts of acetone (B3395972) in solvents, which can consume the reactant before it can ligate with the target molecule.[1][7]
-
Steric Hindrance: Aldehydes are inherently more reactive than ketones in oxime ligations, largely due to reduced steric hindrance around the carbonyl group.[1][5][8][9] Reactions involving sterically hindered ketones will be significantly slower and may require more aggressive optimization.[1][5]
-
Side Reactions: The use of low-grade solvents or reagents containing impurities can lead to unwanted side reactions that consume starting materials and lower the final product yield.[1]
Q2: How do I choose and optimize the reaction pH?
The optimal pH is determined by whether a catalyst is used and the stability of your substrates.
-
Uncatalyzed Reactions: An acidic environment is required. A pH range of 4-5 is generally considered optimal to balance the acid-catalyzed dehydration of the hemiaminal intermediate without excessively protonating the aminooxy nucleophile, which would render it unreactive.[1][2][3][6]
-
Catalyzed Reactions: With an appropriate catalyst, such as aniline (B41778) or its derivatives, the reaction can proceed efficiently at or near neutral pH (pH 7).[1][2][4] This is particularly important for applications involving biomolecules that are not stable under acidic conditions.[2][3]
The following diagram illustrates the decision-making process for pH optimization.
Q3: My reaction is slow at neutral pH. Which catalyst should I use and at what concentration?
Aniline was the traditional catalyst, but more efficient alternatives are now common.
-
m-Phenylenediamine (B132917) (mPDA): This catalyst is significantly more efficient than aniline.[4][10] While only modestly more effective at identical concentrations (~2-fold), its superior aqueous solubility allows it to be used at much higher concentrations, leading to dramatic rate increases.[4][10] It has been shown to be up to 15 times more efficient than aniline for labeling proteins.[4][10]
-
p-Phenylenediamine (pPDA): This catalyst is also highly effective at neutral pH, even at low millimolar concentrations.[2][3] It can produce a 19-fold faster rate than aniline-catalyzed reactions and a 120-fold faster rate compared to uncatalyzed reactions at pH 7.[2][3]
-
Aniline: While less efficient than phenylenediamines, aniline can still increase reaction rates by up to 40-fold at neutral pH.[5][6] Its solubility limit is around 100 mM in aqueous buffers.[4]
| Catalyst | Typical Concentration | Relative Performance (pH 7) | Key Feature |
| Aniline | 10 - 100 mM[4][6] | Baseline | Traditional catalyst, limited solubility.[4] |
| p-Phenylenediamine (pPDA) | 2 - 10 mM[2][3] | ~19x faster than aniline.[2][3] | Highly effective at low concentrations.[2][3] |
| m-Phenylenediamine (mPDA) | 50 - 750 mM[4][5] | Up to 15x more protein labeled than aniline in 3h.[4][10] | High aqueous solubility allows for very high concentrations and rapid kinetics.[4][10] |
Q4: My reaction is still slow even with a catalyst. What else can I do?
If a catalyzed reaction is sluggish, several strategies can be employed to increase the rate:
-
Increase Concentrations: As a bimolecular reaction, increasing the concentration of both the reactants and the catalyst will directly increase the reaction rate.[1]
-
Increase Temperature: For non-sensitive substrates, increasing the temperature can provide a significant rate enhancement. Ligations have been completed in as little as 5 minutes at 75°C.[1][8]
-
Consider the Solvent: While aqueous buffers are common, using organic co-solvents or even neat acetic acid can accelerate the reaction, especially for less reactive ketones.[1][9]
-
Freeze the Reaction Mixture: Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the rate at neutral pH.[5] This is likely due to a cryoconcentration effect where reactants become highly concentrated in the unfrozen liquid phase within the ice lattice.[5]
The following diagram outlines a general troubleshooting workflow for low-yield reactions.
Q5: How should I purify my final oxime product?
Purification strategies depend on the nature of your product. For many peptide and protein applications, standard chromatographic methods are effective.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptide and protein conjugates. It separates molecules based on hydrophobicity and can effectively remove unreacted starting materials, catalyst, and other impurities.
-
Size-Exclusion Chromatography (SEC): Useful for separating a small molecule-modified protein from the excess unreacted small molecule.
-
Affinity Chromatography: If your product or one of the starting materials has an affinity tag, this can be a highly specific method of purification.
In some high-throughput screening applications, if the reaction proceeds to near-quantitative yield, the product can be used directly in biological assays without intermediate purification.[9]
Experimental Protocols
Protocol 1: General Oxime Ligation for Bioconjugation (Catalyzed, pH 7)
This protocol is a starting point for labeling a protein containing an aldehyde or ketone with an aminooxy-functionalized probe.
-
Prepare Buffers:
-
Prepare a 100 mM phosphate (B84403) buffer (PB) at pH 7.0.
-
Prepare a stock solution of the catalyst (e.g., 1.5 M m-phenylenediamine in 0.3 M PB, pH 7.0).[4] Safety Note: Phenylenediamines are toxic; handle with appropriate personal protective equipment.
-
-
Prepare Reactants:
-
Dissolve the carbonyl-containing protein in the pH 7.0 PB to a final concentration of 10-50 µM.
-
Dissolve the aminooxy-functionalized probe (e.g., aminooxy-PEG, aminooxy-dye) in a compatible solvent (e.g., DMSO or water) to create a concentrated stock solution.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the protein solution and the aminooxy probe solution. The final concentration of the probe should typically be in 5- to 50-fold molar excess over the protein.
-
Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 50 mM for mPDA).[4]
-
The final reaction volume will depend on the scale, but a volume of 50-250 µL is common for analytical experiments.[4]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. Reaction time can vary from minutes to several hours depending on the reactivity of the substrates and the catalyst concentration.[4][10] For a highly efficient system (e.g., aldehyde-protein with 50 mM mPDA), the reaction can be complete in under 30 minutes.[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using RP-HPLC or SEC to remove excess probe and catalyst.
-
Protocol 2: Monitoring Reaction Kinetics via Fluorescence
This protocol can be used if one of your reactants is fluorescent (e.g., dansyl) or becomes fluorescent upon ligation.
-
Set up Reaction Mixture:
-
In a fluorescence cuvette or microplate well, prepare the reaction mixture containing buffer (e.g., 100 mM PB, pH 7.0), the carbonyl-containing molecule (e.g., 10 µM protein), and the fluorescent aminooxy probe (e.g., 50 µM aminooxy-dansyl).[4]
-
Equilibrate the mixture at the desired temperature (e.g., room temperature) for 1-2 minutes.[4]
-
-
Initiate and Monitor:
-
Data Analysis:
-
Plot the fluorescence intensity versus time. The initial slope of this curve is proportional to the initial reaction rate. By running the reaction under different conditions (e.g., varying catalyst concentration), you can determine the optimal parameters for your specific system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing pH conditions for efficient oxime bond formation.
Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the efficient and successful formation of oxime bonds in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during oxime bond formation.
Q1: My oxime ligation reaction has a low yield. What are the common causes and how can I improve it?
Low yield in oxime ligation can stem from several factors. Here are the most common culprits and their solutions:
-
Suboptimal pH: The pH of the reaction is critical. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[1][2] If the reaction must be performed at a neutral pH, the rate can be significantly slower, leading to lower yields in a given timeframe.[1][2]
-
Inefficient or Absent Catalyst: At neutral pH, the reaction is often very slow.[1][2] The use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is crucial to accelerate the reaction.[1][2][3] p-Phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH, even at low concentrations.[4]
-
Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent.[1] If your reactants are too dilute, the reaction rate will be slow, resulting in incomplete conversion and a lower yield.[1]
-
Reactant Instability: The aminooxy group can be reactive and may degrade over time or react with impurities.[1] Ensure the purity and stability of your starting materials.[1][5] Aldehydes are also susceptible to oxidation into carboxylic acids.[5]
-
Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[1] If you are using a sterically hindered ketone, the reaction will be inherently slower.[1]
-
Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions, consuming your starting materials and reducing the yield.[1] It is recommended to use high-grade solvents to avoid these issues.[1][3]
Q2: How do I choose the optimal pH for my reaction?
The optimal pH for your oxime ligation depends on whether you are using a catalyst.
-
Uncatalyzed Reactions: A pH range of 4-5 is typically the most effective for uncatalyzed reactions.[1][6]
-
Catalyzed Reactions: With a suitable catalyst, such as aniline or p-phenylenediamine, the reaction can be performed efficiently at or near neutral pH (pH 7).[1][4] This is particularly advantageous for biological applications where acidic conditions may be detrimental to the molecules of interest.[2]
Q3: My reaction is very slow, even with a catalyst. What can I do?
If your catalyzed reaction is sluggish, consider the following:
-
Catalyst Choice and Concentration: Not all catalysts are equal. While aniline is a classic catalyst, derivatives like p-phenylenediamine can offer significantly faster kinetics at neutral pH.[4] Ensure you are using an appropriate concentration of the catalyst; for example, p-phenylenediamine can be effective at concentrations as low as 2 mM.[4]
-
Temperature: Increasing the reaction temperature can sometimes improve the rate, but be cautious as it can also promote side reactions or degradation of sensitive molecules.[7] For some specific oxime formations, low temperatures (-20°C) have been reported to accelerate the reaction.[3]
-
Reactant Purity: Impurities in your starting materials (aldehyde/ketone and hydroxylamine) can inhibit the catalyst or participate in side reactions.[5][7] Ensure high purity of your reactants.
Q4: How can I monitor the progress of my oxime ligation reaction?
A simple and effective method for monitoring the reaction progress is Thin-Layer Chromatography (TLC).[5] By spotting the reaction mixture on a TLC plate alongside your starting materials, you can visualize the disappearance of the reactants and the appearance of the product spot.[5] The reaction is considered complete when the starting material spot is no longer visible.[5]
Q5: What are the best practices for purifying my oxime product?
The purification of oxime ligation products depends on the nature of the product and any remaining impurities. Common purification techniques include:
-
Recrystallization: This is a useful technique for solid products to remove impurities.[7]
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method for purifying organic compounds.
-
Washing: For some products, washing with an aqueous solution can help remove water-soluble impurities.[8]
Data Summary: pH and Catalyst Effects on Oxime Ligation
The following table summarizes the impact of pH and catalysts on the rate of oxime bond formation.
| Condition | pH Range | Catalyst | Relative Reaction Rate | Notes |
| Uncatalyzed | 4-5 | None | Optimal for uncatalyzed reactions | Reaction slows significantly at neutral pH.[1][2] |
| Catalyzed | 7.0 | Aniline (100 mM) | Up to 40-fold increase compared to uncatalyzed at pH 7 | Aniline is a classic catalyst but can be toxic.[2][9] |
| Catalyzed | 4.5 | Aniline (100 mM) | Up to 400-fold increase compared to uncatalyzed | Rate enhancement is more dramatic at acidic pH.[2][3] |
| Catalyzed | 7.0 | p-Phenylenediamine | ~19-fold faster than aniline-catalyzed reaction | A more efficient and less toxic alternative to aniline.[4] |
| Catalyzed | 4-7 | p-Phenylenediamine (10 mM) | More efficient than aniline across this pH range | Highly effective even at low millimolar concentrations.[4] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
-
Reactant Preparation: Dissolve the carbonyl compound (aldehyde or ketone) and the aminooxy-functionalized molecule in a suitable buffer at the desired pH.
-
Catalyst Addition (if applicable): If using a catalyst, add the appropriate amount to the reaction mixture.
-
Reaction Incubation: Stir the reaction mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or another suitable analytical technique (e.g., LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary and purify the oxime product using an appropriate method such as column chromatography or recrystallization.
Protocol 2: Monitoring Oxime Ligation by Thin-Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spot the samples: Using a capillary tube, spot a small amount of your starting carbonyl compound, your aminooxy compound, and the reaction mixture on the baseline.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent.
-
Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.[5] The disappearance of the starting material spots and the appearance of a new spot indicate the formation of the oxime product.[5]
Visual Guides
The following diagrams illustrate key concepts and workflows related to oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
How to improve the stability of aminooxy-containing peptides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of aminooxy-containing peptides during their experiments.
Frequently Asked Questions (FAQs)
Q1: My aminooxy-containing peptide shows signs of degradation before I can even use it in my oxime ligation reaction. What could be the cause?
A1: The primary cause of degradation in aminooxy-containing peptides is the high reactivity of the unprotected aminooxy group (-ONH2). This group is a strong nucleophile and can react with various electrophiles present in your experimental setup.
Common causes of pre-ligation degradation include:
-
Reaction with Aldehydes and Ketones: Trace amounts of aldehydes or ketones in your solvents (e.g., acetone) or on your labware can react with the aminooxy group, consuming your peptide before the intended ligation.
-
Oxidation: The aminooxy group can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
pH Instability: The stability of the aminooxy group and the peptide backbone is pH-dependent. Extremes in pH can lead to hydrolysis of peptide bonds or degradation of the aminooxy moiety.[1][2]
-
Improper Storage: Storing the peptide in solution, especially at room temperature, significantly accelerates degradation.[1][2][3] Lyophilized peptides are more stable but can still degrade if exposed to moisture and air.[1][3]
Q2: How can I prevent the degradation of my aminooxy-containing peptide before the ligation step?
A2: The most effective strategy is to use a protecting group for the aminooxy moiety during peptide synthesis and storage. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used and highly effective protecting group for the aminooxy group, typically in the form of Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH) incorporated during solid-phase peptide synthesis (SPPS).
Key advantages of using Fmoc protection:
-
Stability during Synthesis: The Fmoc group is stable to the acidic conditions often used for side-chain deprotection in Boc-based SPPS and is compatible with the overall Fmoc-SPPS workflow.
-
Stability during Purification and Storage: Fmoc-protected aminooxy peptides are significantly more stable during purification and can be stored for extended periods as a lyophilized powder at -20°C or below.[1][3]
-
On-Demand Deprotection: The Fmoc group can be selectively removed immediately before the oxime ligation reaction using a mild base, such as piperidine, ensuring the availability of the reactive aminooxy group only when needed.
Q3: I am observing a lower than expected yield in my oxime ligation reaction. What are the potential reasons?
A3: Low ligation yield can stem from several factors related to both the peptide and the reaction conditions.
Troubleshooting low ligation yield:
-
Peptide Degradation: As discussed in Q1, your aminooxy-peptide may have degraded prior to the reaction.
-
Suboptimal pH: The optimal pH for oxime ligation is typically between 4 and 5. At neutral pH, the reaction can be very slow.
-
Inefficient Ligation Partner: Steric hindrance on the aldehyde or ketone partner can significantly slow down the reaction rate. Aldehydes are generally more reactive than ketones.
-
Low Reactant Concentration: Oxime ligation is a bimolecular reaction, and low concentrations of either the peptide or the carbonyl compound will result in a slower reaction rate.
-
Absence of Catalyst: While the reaction can proceed without a catalyst, the addition of a nucleophilic catalyst like aniline (B41778) can significantly accelerate the reaction, especially at neutral pH.
Q4: What is the recommended method for storing aminooxy-containing peptides?
A4: Proper storage is critical to maintain the integrity of your aminooxy-containing peptide.
Storage Recommendations:
-
Long-term Storage: For long-term storage, lyophilized (freeze-dried) peptides should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect from moisture.[1][2][3] Under these conditions, lyophilized peptides can be stable for months to years.[1][3]
-
Short-term Storage: If you need to store the peptide in solution for a short period, it is best to prepare aliquots to avoid multiple freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C. For very short-term storage (a few days), 4°C may be acceptable, but stability should be verified.[1]
-
Protected vs. Unprotected: Fmoc-protected aminooxy peptides are significantly more stable in both lyophilized form and in solution compared to their unprotected counterparts.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with aminooxy-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Low or no product in oxime ligation | 1. Degradation of aminooxy-peptide: The unprotected aminooxy group has reacted prior to the ligation experiment. | - Use an Fmoc-protected aminooxy-peptide and deprotect it immediately before use. - Ensure all solvents and reagents are free of aldehydes and ketones. - Store the peptide properly as a lyophilized powder at low temperature.[1][3] |
| 2. Suboptimal reaction pH: The pH is too high or too low for efficient oxime bond formation. | - Adjust the reaction pH to the optimal range of 4-5. | |
| 3. Slow reaction kinetics: The reaction is inherently slow under the current conditions. | - Increase the concentration of the reactants. - Add a nucleophilic catalyst, such as aniline, to the reaction mixture. | |
| Multiple unexpected peaks in HPLC analysis of the aminooxy-peptide | 1. Peptide degradation: The peptide has degraded during storage or handling. | - Re-purify the peptide if possible. - Synthesize a fresh batch of the peptide using a protecting group strategy. - Analyze the degradation products by mass spectrometry to identify the degradation pathway. |
| 2. Side reactions during synthesis/cleavage: Incomplete deprotection or side reactions during solid-phase peptide synthesis (SPPS) or cleavage from the resin. | - Optimize the deprotection and cleavage steps of your SPPS protocol. - Use appropriate scavengers during cleavage to prevent side reactions. | |
| 3. Oxidation: The peptide contains oxidation-sensitive residues (e.g., Met, Cys, Trp) or the aminooxy group itself has been oxidized. | - Store the peptide under an inert atmosphere (e.g., argon or nitrogen). - Use degassed solvents for preparing solutions. | |
| Loss of peptide material upon reconstitution | 1. Adsorption to surfaces: Hydrophobic peptides can adsorb to plastic surfaces. | - Use low-adsorption microcentrifuge tubes. - Consider using glass vials for storage of peptide solutions. |
| 2. Aggregation: The peptide is prone to aggregation in the chosen solvent. | - Test different solvents or buffer systems for reconstitution. - Sonication may help to dissolve aggregates. |
Stability of Aminooxy-Containing Peptides: A Comparative Overview
The following table summarizes the general stability of aminooxy-containing peptides under different conditions, comparing the unprotected and Fmoc-protected forms.
| Condition | Unprotected Aminooxy-Peptide | Fmoc-Protected Aminooxy-Peptide |
| Storage (Lyophilized, -20°C) | Moderately stable, but susceptible to degradation from atmospheric moisture and trace contaminants over time. | Highly stable for extended periods (months to years).[1][3] |
| Storage (Solution, 4°C) | Unstable, significant degradation can occur within hours to days. | More stable than the unprotected form, but long-term storage in solution is not recommended. |
| Exposure to Aldehydes/Ketones | Highly reactive, leads to rapid consumption of the peptide. | Unreactive, the Fmoc group protects the aminooxy moiety. |
| pH Stability (Aqueous Solution) | Sensitive to both acidic and basic conditions, which can lead to hydrolysis of the peptide backbone and/or degradation of the aminooxy group. | The Fmoc group is stable under acidic conditions but is cleaved by basic conditions (e.g., piperidine). The peptide backbone stability is sequence-dependent. |
| Oxidative Stress | Susceptible to oxidation. | Generally more resistant to oxidation due to the protecting group. |
Experimental Protocols
Protocol 1: Forced Degradation Study of an Aminooxy-Containing Peptide
This protocol outlines a forced degradation study to assess the stability of an aminooxy-containing peptide under various stress conditions.
Materials:
-
Aminooxy-containing peptide (lyophilized powder)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Constant temperature incubator or water bath
-
pH meter
-
RP-HPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aminooxy-containing peptide in HPLC-grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in water) at 60°C.
-
Control: Keep an aliquot of the stock solution at 4°C.
-
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize the pH before HPLC analysis. For all samples, dilute with an appropriate mobile phase to stop the degradation reaction.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized for the specific peptide.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area to the time zero sample.
-
Plot the percentage of remaining peptide against time for each stress condition.
-
If a mass spectrometer is available, analyze the degradation products to identify their structures and elucidate the degradation pathways.
-
Visualizing Stability and Degradation Pathways
Degradation Pathways of Unprotected Aminooxy-Peptides
References
Technical Support Center: Purification Strategies for PEGylated Proteins and Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of PEGylated proteins and conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of PEGylated proteins.
Question: Why is the dynamic binding capacity of my ion-exchange (IEX) column significantly lower for my PEGylated protein compared to the native protein?
Answer: This is a common phenomenon. The attached polyethylene (B3416737) glycol (PEG) chains can shield the charges on the protein's surface, which are essential for binding to the IEX resin.[][2][3] This "shielding effect" reduces the electrostatic interactions between the protein and the stationary phase. Additionally, the large size of the PEGylated conjugate can cause increased mass transfer resistance, preventing it from efficiently accessing the binding sites within the resin pores.[2]
-
Solution 1: Optimize Resin Selection. Consider using resins with larger pore sizes, such as agarose-based ion-exchangers, which have been shown to provide higher dynamic binding capacities for large PEG-protein conjugates.[2]
-
Solution 2: Adjust Buffer Conditions. Systematically vary the pH of your binding buffer to alter the surface charge of the PEGylated protein and enhance its interaction with the resin.
-
Solution 3: Consider an Alternative Technique. If IEX capacity remains a significant issue, Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC) may be more suitable for your primary capture step.
Question: My size-exclusion chromatography (SEC) column is not resolving the different PEGylated species (e.g., mono-, di-PEGylated) from each other or from the native protein. What can I do?
Answer: The resolution in SEC depends on the differences in the hydrodynamic radius of the molecules.[][4] While PEGylation increases the hydrodynamic size, the relative difference between species (e.g., a mono- vs. a di-PEGylated protein) might not be sufficient for baseline separation, especially for higher degrees of PEGylation.[3][5][6]
-
Solution 1: Optimize Column and Conditions. Ensure you are using a high-resolution SEC column with a fractionation range appropriate for the size of your conjugates. Decreasing the flow rate can sometimes improve resolution.
-
Solution 2: Use an Orthogonal Technique. SEC is excellent for removing unreacted PEG and other small molecules, but less effective for separating multi-PEGylated species.[5] Use IEX or HIC, which separate based on charge and hydrophobicity respectively, to resolve species with the same size but different PEGylation patterns.[7][8] IEX, in particular, can be effective as each attached PEG chain shields surface charges, altering the elution profile.[][3]
Question: How can I separate positional isomers of my mono-PEGylated protein?
Answer: Separating positional isomers (where PEG is attached to different sites on the protein) is challenging because they have the same mass and often a very similar size. However, the location of the PEG chain can subtly alter the protein's surface properties.
-
High-Resolution IEX: The shielding of a charged residue at a specific site by a PEG chain can lead to a small but detectable change in the protein's overall surface charge.[] Using a high-resolution IEX column with a shallow salt or pH gradient may allow for the separation of these isomers.[][3]
-
Hydrophobic Interaction Chromatography (HIC): If the PEGylation site is near a hydrophobic patch, the shielding effect can alter the protein's interaction with the HIC resin, potentially enabling separation.
-
Reversed-Phase Chromatography (RPC): On an analytical scale, RP-HPLC is a powerful tool for separating positional isomers and for identifying PEGylation sites.[4] However, scaling this up for preparative purification can be difficult.[3]
Question: I am seeing a large amount of unreacted (free) PEG in my final product. How can I remove it effectively?
Answer: The removal of excess, unreacted PEG is a critical step. Due to its size and properties, it can co-elute with the target protein in some chromatographic modes.
-
Size-Exclusion Chromatography (SEC): This is one of the most effective methods for removing unreacted PEG, as there is typically a significant size difference between the PEGylated protein and the free PEG reagent.[][5]
-
Ultrafiltration/Diafiltration: Using a membrane with a molecular weight cut-off (MWCO) that is significantly larger than the free PEG but smaller than the PEGylated protein can effectively wash away the excess reagent.[9] For example, a 30 kDa or 50 kDa MWCO filter might be used to remove a 5 kDa PEG reagent.[9]
-
Ion-Exchange Chromatography (IEX): Since PEG is neutral, it will not bind to the IEX resin and will be found in the flow-through, while the charged PEGylated protein binds and is eluted later. This provides an excellent separation.
Frequently Asked Questions (FAQs)
1. What makes the purification of PEGylated proteins so challenging? The PEGylation reaction often results in a complex mixture containing the desired PEGylated conjugate, unreacted native protein, excess PEG reagent, and various byproducts like multi-PEGylated species and positional isomers.[] The challenge lies in the subtle physicochemical differences between these components, making them difficult to separate using single-step purification methods.[3]
2. What are the primary chromatography methods used for purifying PEGylated proteins? The most common and effective methods are Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[][8][10] Often, a combination of these techniques is required to achieve high purity.[8][11]
3. How does Ion-Exchange Chromatography (IEX) work for separating PEGylated species? IEX separates molecules based on differences in surface charge. The covalent attachment of a neutral PEG chain shields some of the protein's surface charges.[][2] This means that a mono-PEGylated protein will bind less tightly to an IEX column than the native protein, and a di-PEGylated protein will bind even less tightly. This allows for separation based on the degree of PEGylation.[3][5]
4. What is the main application of Size-Exclusion Chromatography (SEC) in this process? SEC separates molecules based on their hydrodynamic size.[] Its primary role in PEGylation workflows is to separate the large PEGylated protein conjugate from the much smaller unreacted PEG reagent and other low-molecular-weight byproducts.[][5] It can also resolve the native protein from the PEGylated form if the attached PEG causes a sufficient increase in size.[7]
5. When is Hydrophobic Interaction Chromatography (HIC) a good choice? HIC separates proteins based on differences in their surface hydrophobicity.[] PEGylation can alter a protein's hydrophobicity, making HIC a useful orthogonal technique to IEX and SEC.[8][12] It can be particularly effective for separating PEGylated species that are difficult to resolve by other methods and is often used as a polishing step.[][13]
6. What analytical methods are used to confirm the purity and identity of the final product? A combination of analytical techniques is essential. Common methods include:
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity.
-
Analytical SEC/HPLC: To determine the aggregation state and quantify purity.[4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight, determine the degree of PEGylation, and identify the final conjugate.[4][14][15]
-
UV/Vis Spectroscopy: For protein quantification.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Application in PEGylation Workflow | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG; Separation of native protein from PEGylated conjugate.[][5] | Reliable and robust; Operates under native conditions; Effective for removing small impurities.[] | Low resolution for species of similar size (e.g., multi-PEGylated forms); Low throughput and scalability challenges.[16] |
| Ion-Exchange Chromatography (IEX) | Surface Charge | Separation based on the degree of PEGylation (mono-, di-, etc.); Separation of positional isomers.[][7] | High resolution and high capacity; Well-established and scalable.[8] | PEG shielding can drastically reduce binding capacity[2]; Resolution decreases as the degree of PEGylation increases.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Orthogonal separation; Polishing step; Separation of species unresolved by IEX or SEC.[][13] | Separates based on a different property, providing good resolving power; Operates under non-denaturing conditions. | Lower capacity compared to IEX[]; Requires high salt concentrations which may not be suitable for all proteins. |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity (under denaturing conditions) | Analytical characterization; Identification of PEGylation sites and positional isomers.[4] | Very high resolution. | Uses organic solvents and denaturing conditions, which can be detrimental to the protein; Difficult to scale for preparative purification.[3] |
Experimental Protocols
Protocol 1: General Purification by Ion-Exchange Chromatography (IEX)
This protocol provides a general workflow for separating PEGylated species using cation exchange chromatography.
-
Column Selection: Choose a high-resolution cation exchange resin (e.g., SP Sepharose High Performance or equivalent). Equilibrate the column with 5-10 column volumes (CVs) of binding buffer (e.g., 20 mM MES, pH 6.0).
-
Sample Preparation: Adjust the pH and conductivity of the crude PEGylation reaction mixture to match the binding buffer. This can be done by buffer exchange via dialysis or diafiltration. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate. Collect the flow-through fraction for analysis, as it may contain unreacted PEG and highly PEGylated, uncharged species.
-
Wash Step: Wash the column with 5-10 CVs of binding buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a linear salt gradient. For example, a 0-100% gradient over 20 CVs, where Buffer A is the binding buffer and Buffer B is the binding buffer containing 1 M NaCl.
-
Fraction Collection: Collect fractions throughout the elution and monitor the chromatogram at 280 nm. The native protein is expected to elute at the highest salt concentration, with the different PEGylated species eluting earlier in the gradient.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify which fractions contain the desired mono-PEGylated protein. Pool the relevant pure fractions.
-
Column Regeneration: Regenerate the column with a high salt buffer (e.g., 2 M NaCl) followed by sanitization (e.g., 1 M NaOH) and storage according to the manufacturer's instructions.
Protocol 2: Removal of Free PEG using Size-Exclusion Chromatography (SEC)
This protocol is designed as a polishing step to remove excess PEG reagent.
-
Column Selection: Select an SEC column with a fractionation range suitable for separating the PEGylated conjugate from free PEG (e.g., Superdex 200 or equivalent).
-
System Equilibration: Equilibrate the column with at least 2 CVs of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Concentrate the protein sample from a previous step (e.g., pooled IEX fractions) if necessary. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Sample Injection: Inject the sample onto the column and begin the isocratic elution with the equilibration buffer.
-
Fraction Collection: Collect fractions based on the UV 280 nm chromatogram. The PEGylated protein will elute in the earlier fractions, while the smaller, unreacted PEG (which has no UV absorbance) will elute later.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified PEGylated protein and the absence of native protein or other impurities. Pool the pure fractions.
Visualizations
Caption: General experimental workflow for protein PEGylation and subsequent purification.
Caption: Troubleshooting logic for poor resolution during IEX purification.
References
- 2. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. biopharminternational.com [biopharminternational.com]
Preventing side reactions during Boc deprotection of PEG linkers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining.
-
¹H NMR spectrum still shows the characteristic tert-butyl peak around 1.4 ppm.
-
TLC analysis indicates the presence of the less polar starting material.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not go to completion. Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][2] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the deprotection may be incomplete.[1] Extend the reaction time and monitor the progress. While many deprotections occur at room temperature, gentle heating might be required for some substrates.[1][3] |
| Steric Hindrance | The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can hinder the acid's access to the Boc-protected amine, slowing the reaction.[1] Consider increasing the reaction time or using a stronger acid system. |
| Poor Solubility | The PEG-linker conjugate and the acid must be fully solvated for the reaction to proceed efficiently. Ensure the chosen solvent, commonly dichloromethane (B109758) (DCM) for TFA-mediated deprotection, provides good solubility for your specific compound.[1] |
Issue 2: Observation of Side Products
Symptoms:
-
LC-MS analysis shows unexpected peaks with masses corresponding to the addition of a tert-butyl group (+56 Da).
-
Purification of the desired product is difficult due to closely eluting impurities.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Alkylation by tert-butyl Cations | The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues in the molecule, such as tryptophan or methionine.[4] To prevent this, add "scavengers" to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA:TIS:Water).[4] Other scavengers like thioanisole (B89551) can also be effective.[4] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups or linkers (e.g., esters), they may be cleaved under the deprotection conditions.[1] One researcher noted a 10-20% loss of ester bonds with TFA.[5] In such cases, consider milder deprotection conditions, such as using 4M HCl in dioxane, which can be more selective.[5][6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a PEG linker?
A common and effective method for Boc deprotection is using trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3] A typical starting point is 20-50% TFA in DCM, with the reaction carried out at 0°C to room temperature for 1-2 hours.[1][3]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material (less polar) and the appearance of the product (more polar, lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the singlet at approximately 1.4 ppm, which corresponds to the tert-butyl protons of the Boc group.[1]
Q3: What is the purpose of using scavengers like TIS during Boc deprotection?
During the acid-catalyzed removal of the Boc group, a reactive tert-butyl cation is formed.[4][9] This cation can act as an electrophile and alkylate electron-rich, nucleophilic residues within your molecule, such as tryptophan and methionine, leading to unwanted side products.[4] Scavengers like triisopropylsilane (TIS) are added to "trap" or quench these tert-butyl cations, preventing them from reacting with your molecule of interest.[4][9]
Q4: My compound is sensitive to strong acids like TFA. What are some milder alternatives for Boc deprotection?
If your molecule contains acid-labile functionalities, several milder deprotection methods can be considered:
-
4M HCl in 1,4-dioxane: This reagent is often effective and can be more selective than TFA for deprotecting N-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters.[1][6][7][8]
-
Lewis Acid Catalysis: Reagents such as zinc bromide or TMSI in an organic solvent can facilitate Boc deprotection under conditions that are milder than strong Brønsted acids.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and is not broadly applicable.[1][10]
Q5: How do I work up the reaction and isolate my deprotected PEG linker?
The workup procedure depends on the properties of your deprotected product:
-
Evaporation: For volatile acids like TFA, the acid can be removed by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1]
-
Precipitation: The deprotected product, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether to the reaction mixture.[1][3]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.[1] This should be done carefully to avoid hydrolysis of any base-labile groups.[1]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Duration |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to Room Temp | 1-2 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0°C to Room Temp | 30 min - 2 hours |
Table 2: Common Scavengers for Preventing Side Reactions
| Scavenger | Typical Concentration (v/v) | Target Side Reaction |
| Triisopropylsilane (TIS) | 2.5-5% | tert-butylation |
| Water | 2.5% | tert-butylation |
| Thioanisole | 2.5-5% | tert-butylation |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected PEG linker in a minimal amount of a compatible solvent if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2][6][7][8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can often be used without further purification.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Mechanism of Boc deprotection and scavenger action.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Storage and handling guidelines for Boc-Aminooxy-PEG5-amine.
This guide provides detailed storage and handling guidelines, troubleshooting advice, and frequently asked questions for Boc-Aminooxy-PEG5-amine, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, this compound should be stored at -20°C immediately upon receipt.[1][2][3] The container should be tightly sealed to prevent moisture absorption.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in a variety of common laboratory solvents. These include water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][3]
Q3: What are the general handling precautions for this compound?
It is recommended to handle this compound in a chemical fume hood.[4] Standard personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn.[4] Avoid inhalation of any dust or vapors. After handling, wash hands thoroughly.[4]
Q4: How is this compound shipped?
This compound is typically shipped at ambient temperature.[1][3] However, it is crucial to transfer it to the recommended -20°C storage condition upon arrival for long-term preservation.
Q5: What are the primary reactive groups on this compound and what are their functions?
This compound has two key functional groups:
-
Boc-protected aminooxy group: The Boc (tert-Butyloxycarbonyl) protecting group can be removed under mild acidic conditions. The deprotected aminooxy group can then react with aldehydes or ketones to form a stable oxime linkage.[1][2]
-
Primary amine group (-NH2): This group is reactive towards carboxylic acids and activated NHS esters.[1][3]
Product Data Sheet
| Parameter | Value | Reference |
| Molecular Weight | 396.5 g/mol | [1] |
| CAS Number | 2250216-94-3 | [1] |
| Purity | Typically ≥95% - 98% | [1][2][5] |
| Storage Temperature | -20°C | [1][2][3] |
| Shipping Temperature | Ambient | [1][3] |
| Solubility | Water, DMSO, DCM, DMF | [1][3] |
Experimental Workflow and Troubleshooting
Below is a generalized workflow for using this compound in a typical bioconjugation experiment, along with troubleshooting guidance for common issues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent choice or insufficient volume. | Ensure you are using a recommended solvent (Water, DMSO, DCM, DMF).[1][3] Try gentle warming or sonication to aid dissolution. Increase the solvent volume if saturation is suspected. |
| Low or no reaction yield | Reagent degradation due to improper storage. | Always store the compound at -20°C in a tightly sealed container.[1][2][3] Use fresh, anhydrous solvents for the reaction, especially if working with the amine group which is sensitive to moisture. |
| Incomplete Boc deprotection. | If reacting via the aminooxy group, ensure the deprotection step with a mild acid is complete before proceeding with the conjugation. Monitor the deprotection reaction by TLC or LC-MS. | |
| pH of the reaction is not optimal. | The reactivity of the primary amine is pH-dependent. Ensure the reaction buffer is at the optimal pH for amine reactivity (typically pH 7-9). The oxime ligation is most efficient at a slightly acidic pH (around 4-5). | |
| Multiple unexpected side products | Reactivity with incompatible functional groups. | Ensure your target molecule does not contain functional groups that could react non-specifically with the amine or aminooxy groups. Protect sensitive groups if necessary. |
| Oxidizing agents present. | Avoid using oxidizing agents in your reaction mixture as they may be incompatible.[4] | |
| Difficulty in purifying the final conjugate | Hydrophilic nature of the PEG chain. | The PEG spacer increases aqueous solubility, which might affect purification.[1][2] Consider using purification techniques suitable for hydrophilic compounds, such as reverse-phase HPLC with appropriate columns and gradients, or size-exclusion chromatography. |
References
- 1. t-Boc-Aminooxy-PEG5-amine, 2250216-94-3 | BroadPharm [broadpharm.com]
- 2. t-Boc-aminooxy-PEG1-amine, CAS 1844894-82-1 | AxisPharm [axispharm.com]
- 3. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG5-amine,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
Technical Support Center: Monitoring Oxime Ligation Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for monitoring the progress of oxime ligation reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How does TLC work for monitoring an oxime ligation reaction?
Thin-layer chromatography (TLC) is a chromatographic technique used to separate mixtures. In the context of an oxime ligation, a small sample of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed container with a solvent, known as the mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the reaction mixture with it at different rates. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.
Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and travel shorter distances, leading to a lower Rf value. By comparing the spots of the reaction mixture to the spots of the starting materials (the aldehyde/ketone and the aminooxy compound), you can determine the extent of the reaction. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.[1]
Q2: What are the expected changes in Rf values for the reactants and product in an oxime ligation?
In an oxime ligation, an aminooxy compound reacts with an aldehyde or ketone to form an oxime. The polarity of the starting materials and the product will determine their respective Rf values.
-
Aldehydes/Ketones: These are moderately polar compounds.
-
Aminooxy Compounds: These can be quite polar, especially if they are in a salt form (e.g., hydroxylamine (B1172632) hydrochloride).
-
Oxime Product: The polarity of the oxime will be different from that of the starting materials. Often, the oxime is less polar than the aminooxy starting material, leading to a higher Rf value.
Therefore, as the reaction proceeds, you should observe the consumption of the starting material spots and the formation of a new spot for the oxime product. The exact Rf values will depend on the specific structures of the reactants and the mobile phase used.
Q3: How do I choose an appropriate mobile phase (solvent system) for my TLC analysis?
The choice of mobile phase is crucial for good separation. A common starting point for oxime ligations is a mixture of a non-polar solvent and a moderately polar solvent.
-
Good starting mixtures: Ethyl acetate (B1210297)/Hexanes or Dichloromethane/Methanol.
-
Adjusting polarity:
-
If all your spots remain at the bottom of the plate (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate or methanol).
-
If all your spots run to the top of the plate (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent.[2]
-
-
For acidic or basic compounds: If you observe streaking of your spots, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape.[2][3]
The ideal mobile phase will give an Rf value of around 0.3-0.5 for the product, with clear separation from the starting materials.
Q4: How can I visualize the spots on the TLC plate if my compounds are colorless?
If the compounds are not colored, you will need a method to visualize them.[4]
-
UV Light: If your compounds contain a chromophore (e.g., an aromatic ring), they may be visible under a UV lamp (typically at 254 nm).[5][6] The spots will appear as dark patches on a fluorescent green background.[6] This method is non-destructive.[4][6]
-
Staining: If your compounds are not UV-active, you will need to use a chemical stain. The plate is dipped into or sprayed with a staining solution and then gently heated.[3][7] Common stains include:
-
Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized, such as alcohols, amines, and aldehydes.[5][6][7] It appears as yellow-brown spots on a purple/pink background.[5][6]
-
p-Anisaldehyde: Stains a wide variety of compounds, often giving different colors for different functional groups, which can be useful for identification.[6][7]
-
Ninhydrin: Specific for primary and secondary amines, giving a characteristic purple or yellow color.[5][7]
-
2,4-Dinitrophenylhydrazine (DNPH): Specifically stains aldehydes and ketones, appearing as orange spots.[7] This can be particularly useful for tracking the consumption of your carbonyl starting material.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | - The sample is too concentrated.[3][8] - The compound is acidic or basic.[3] - The compound may be unstable on the silica plate.[9][10] | - Dilute your reaction sample before spotting it on the TLC plate.[2] - Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to your mobile phase (0.1-2.0%).[2] - Run a 2D TLC to check for stability.[10] |
| No Spots Visible | - The sample is too dilute.[2][8] - The compound is not UV-active and you are only using a UV lamp.[2] - The compound is volatile and has evaporated from the plate.[2][5] - The spotting line was below the solvent level in the chamber, and the sample dissolved into the solvent reservoir.[2][8][9] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2][8] - Use a chemical stain for visualization.[2] - This can be difficult to overcome with TLC; consider other analytical techniques. - Ensure the spotting line is always above the solvent level in the TLC chamber.[2][8] |
| Spots are too high (High Rf) or too low (Low Rf) | - The mobile phase is too polar (high Rf) or not polar enough (low Rf).[2] | - Adjust the polarity of your mobile phase. Decrease the proportion of the polar solvent if the Rf is too high, and increase it if the Rf is too low.[2] |
| Uneven Solvent Front | - The TLC plate was not placed vertically in the chamber.[3] - The bottom of the plate is not flat.[3] - The plate is touching the side of the chamber or the filter paper.[8][9] | - Ensure the plate is standing straight in the chamber.[3] - Make sure the bottom edge of the plate is cut evenly.[3] - Reposition the plate so it is not in contact with the chamber walls or filter paper.[9] |
| Product and Starting Material Spots are Overlapping | - The mobile phase is not providing adequate separation. | - Try a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. - Consider using a different stationary phase, such as a reversed-phase TLC plate.[2] |
Experimental Protocols
Protocol 1: General TLC Monitoring
-
Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across the plate about 1 cm from the bottom. This is your baseline. Mark the locations where you will spot your samples.
-
Spot the Plate:
-
Starting Materials: Dissolve a small amount of your aldehyde/ketone and aminooxy compound in a suitable solvent. Using a capillary tube, spot each starting material in its designated lane on the baseline.
-
Co-spot: In one lane, spot both starting materials on top of each other. This helps to confirm the identity of the spots.
-
Reaction Mixture: Take a small aliquot of your reaction mixture and dilute it with a suitable solvent. Spot this in its own lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to run up the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Plate:
-
Allow the solvent to evaporate completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain to visualize the spots.
-
Protocol 2: Preparation of Staining Solutions
| Stain | Recipe | Procedure | Typical Results |
| Potassium Permanganate | 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH (aq), 300 mL water.[7] | Dip the plate in the solution and gently heat with a heat gun. | Yellow-brown spots on a pink/purple background. Good for oxidizable groups like aldehydes and alcohols.[6][7] |
| p-Anisaldehyde | 15 g p-anisaldehyde, 250 mL ethanol, 2.5 mL concentrated H₂SO₄.[7] | Dip the plate in the solution and heat with a heat gun. | Gives a range of colors for different compounds, particularly useful for nucleophiles.[6][7] |
| Ninhydrin | 0.3 g ninhydrin, 100 mL n-butanol, 3 mL acetic acid. | Dip the plate in the solution and heat with a heat gun. | Primary amines give a deep purple color. Secondary amines may appear as yellow-orange spots.[5] |
| 2,4-Dinitrophenylhydrazine (DNPH) | 12 g 2,4-dinitrophenylhydrazine, 60 mL concentrated H₂SO₄, 80 mL water, 200 mL ethanol.[7] | Dip the plate in the solution. Heating is usually not required. | Orange spots for aldehydes and ketones.[7] |
Visual Workflow
Caption: Workflow for monitoring an oxime ligation reaction using TLC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. TLC stains [reachdevices.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 10. Chromatography [chem.rochester.edu]
Addressing solubility issues with hydrophobic drug-linker conjugates.
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility and aggregation challenges associated with hydrophobic drug-linker conjugates, particularly antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in hydrophobic drug-linker conjugates?
A1: Poor solubility and aggregation of ADCs are multifactorial issues primarily driven by the increased hydrophobicity of the final conjugate compared to the native antibody.[1] Key contributing factors include:
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic drugs (payloads) and the linkers used to attach them are inherently hydrophobic.[2][][4] Conjugating these molecules to an antibody creates hydrophobic patches on the protein's surface, which can lead to self-association and aggregation to minimize exposure to the aqueous environment.[2][5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic molecules are attached to each antibody. This significantly increases the overall hydrophobicity of the ADC, making it more prone to aggregation and precipitation.[2][][6] High DAR species often have reduced solubility and a greater tendency to aggregate.[1][7]
-
Formulation and Environmental Stress: Suboptimal formulation conditions can destabilize the conjugate. Factors such as unfavorable pH, low or high salt concentrations, and the presence of certain co-solvents can promote aggregation.[5] Physical stresses like temperature fluctuations (including freeze-thaw cycles), shaking during transport, and light exposure can also degrade the ADC and induce aggregation.[2][6][8]
-
Antibody Characteristics: The specific antibody or antibody fragment used can influence the propensity for aggregation.[2]
Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively impact ADC solubility and stability?
A2: The DAR is a critical quality attribute that directly correlates with the physicochemical properties of an ADC. As the DAR increases, the conjugate's hydrophobicity rises, which generally leads to decreased solubility and a higher tendency for aggregation.[2][][6] This can negatively affect the ADC's pharmacokinetic profile, leading to faster clearance rates in vivo.[8] The goal is to find a balance that maximizes therapeutic efficacy without compromising stability.[6]
Table 1: General Impact of DAR on ADC Properties
| DAR Value | Overall Hydrophobicity | Solubility/Aggregation Propensity | Typical In Vivo Clearance |
| Low (e.g., 2) | Lower | Higher solubility, lower aggregation risk | Slower |
| High (e.g., 8) | Higher | Lower solubility, higher aggregation risk[6][8] | Faster[8] |
Q3: What are the most effective strategies to improve the solubility of a hydrophobic drug-linker conjugate?
A3: A multi-pronged approach is often necessary, involving modifications to the conjugate itself and optimization of the formulation.
-
Incorporate Hydrophilic Linkers: Using linkers that contain hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), is a highly effective strategy.[9][10][11] These linkers can "mask" the hydrophobicity of the payload, improving solubility, reducing aggregation, and leading to more favorable pharmacokinetic profiles.[9][10]
-
Formulation Optimization: The choice of buffer and excipients is critical. Stabilizing excipients can protect the ADC from physical and chemical degradation.[1][]
-
Structural Modification: In some cases, the payload itself can be modified to introduce hydrophilic groups, enhancing its water solubility while preserving its cytotoxic activity.[]
-
Site-Specific Conjugation: Modern conjugation techniques that attach payloads to specific, engineered sites on the antibody can result in more homogeneous ADCs with improved physicochemical properties compared to random conjugation on lysine (B10760008) residues.
Q4: Which excipients are commonly used to prevent aggregation in ADC formulations?
A4: Excipients are crucial for maintaining the stability and solubility of ADCs in liquid formulations.[2] They work by various mechanisms, such as preventing surface adsorption and inhibiting intermolecular interactions.
Table 2: Common Stabilizing Excipients for ADC Formulations
| Excipient Type | Examples | Typical Concentration Range | Mechanism of Action |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01% - 0.1% | Reduce protein adsorption to surfaces and prevent aggregation at interfaces (air-water, container).[2][12] |
| Sugars/Polyols | Trehalose (B1683222), Sucrose, Mannitol, Sorbitol | 1% - 10% | Act as cryoprotectants and lyoprotectants during freeze-drying and stabilizers in liquid form, likely through preferential exclusion.[2] |
| Amino Acids | Arginine, Glycine, Histidine, Proline | 10 mM - 250 mM | Can inhibit aggregation by binding to hydrophobic patches or increasing the thermodynamic stability of the protein.[12] |
| Buffers | Histidine, Citrate, Acetate, Phosphate | 10 mM - 50 mM | Maintain a stable pH where the ADC is most soluble and stable. The optimal pH must be determined experimentally. |
Note: The choice and concentration of excipients must be optimized for each specific ADC, as some, like benzyl (B1604629) alcohol, can inadvertently increase aggregation.[2][12]
Troubleshooting Guides
This section provides systematic approaches to common solubility-related problems encountered during ADC development.
Problem 1: My newly synthesized ADC conjugate is precipitating out of the solution immediately after the conjugation reaction.
This issue often points to problems with the reaction conditions or the inherent properties of the conjugate.
Problem 2: My purified ADC shows increasing aggregation during storage, as detected by DLS and SEC.
This suggests an issue with the formulation's long-term stabilizing capacity or storage conditions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the ADC is stored at the recommended temperature and is protected from light and agitation.[2] Perform a freeze-thaw stability study to see if cycles are causing aggregation.[8]
-
Formulation Re-evaluation: The current formulation may not be optimal. Initiate a formulation screening study.
-
pH Screening: Determine the pH at which the ADC has the highest colloidal stability.
-
Excipient Screening: Evaluate the effect of adding or increasing the concentration of stabilizers like Polysorbate 80 or trehalose (see Table 2).
-
-
Characterize Aggregates: Use techniques like Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify the percentage of high molecular weight (HMW) species.[2][13]
-
Consider Process Improvements: Aggregates may be introduced during purification. Techniques like Tangential Flow Filtration (TFF) are effective at removing aggregates and unreacted components.[2]
Key Experimental Protocols
Protocol: Measuring ADC Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution.[13][14] It is highly sensitive to the presence of large aggregates and is a primary tool for assessing the colloidal stability of ADCs.[2][15]
1. Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (%Pd) of an ADC formulation to assess the presence and extent of aggregation.
2. Materials:
-
DLS Instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)
-
Low-volume quartz or disposable cuvette
-
ADC sample
-
Formulation buffer (for baseline)
-
Syringe filters (0.2 µm or smaller) or spin filters[16]
-
Pipettes and tips
3. Methodology:
-
Sample Preparation:
-
All solutions (buffer and ADC sample) must be filtered or centrifuged immediately before analysis to remove extraneous dust and large particles that can interfere with the measurement.[16]
-
Prepare the ADC sample at a suitable concentration (typically 0.5 - 2.0 mg/mL) in the final formulation buffer.
-
Ensure the sample has equilibrated to the desired measurement temperature.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.[16]
-
Set the measurement parameters in the software, including the sample solvent (viscosity and refractive index of the buffer), measurement temperature, and scattering angle.
-
-
Measurement:
-
Blank Measurement: First, measure the filtered formulation buffer alone to ensure the cuvette is clean and the buffer itself does not contain scattering particles. The count rate should be low and stable.[16]
-
Sample Measurement: Carefully pipette the filtered ADC sample into the cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument.
-
Allow the sample to equilibrate thermally inside the instrument for several minutes.
-
Initiate the measurement. The instrument will collect data over a series of runs (e.g., 10-20 runs of 10 seconds each).[16]
-
-
Data Analysis:
-
The software will generate an autocorrelation function and calculate the size distribution.
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. A significant increase from the expected monomer size indicates aggregation.
-
Polydispersity Index (PDI): This value describes the width of the particle size distribution. A PDI value below 0.2 is generally considered monodisperse (homogeneous), while values above 0.3 suggest a polydisperse sample, often indicative of aggregation.[14]
-
Size Distribution Plot: Visually inspect the intensity, volume, and number distribution plots. The presence of a second, larger peak is a clear indicator of aggregates.
-
4. Interpretation of Results:
-
Stable Formulation: A stable, non-aggregated ADC will show a single, narrow peak with a hydrodynamic radius consistent with a monomeric antibody (typically 5-7 nm) and a low PDI (<0.2).
-
Aggregated Formulation: An aggregated sample will show a larger Z-average diameter, a high PDI (>0.3), and/or the presence of multiple peaks corresponding to dimers, trimers, or larger oligomers.[15]
References
- 1. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 4. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
Navigating Steric Challenges: A Technical Support Center for Reactions with Bulky Ketones
For Researchers, Scientists, and Drug Development Professionals
The inherent steric bulk of certain ketones can present significant challenges in organic synthesis, often leading to low yields, poor selectivity, and undesired side reactions. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming these synthetic hurdles. Detailed experimental protocols, comparative data, and visual guides are provided to facilitate the successful execution of reactions involving sterically hindered ketones.
I. Troubleshooting Guides & FAQs
This section is organized by common reaction types encountered in organic synthesis, addressing specific issues that arise when dealing with bulky ketone substrates.
A. Nucleophilic Addition Reactions
Q1: My Grignard reaction with a hindered ketone is resulting in low yields of the desired tertiary alcohol. What are the likely causes and how can I improve the outcome?
Low yields in Grignard reactions with sterically hindered ketones are often due to competing side reactions, namely enolization and reduction.[1]
-
Enolization: The Grignard reagent, acting as a base, can abstract an α-proton from the ketone to form a magnesium enolate. Upon workup, this enolate is protonated back to the starting ketone.[1]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a hydride donor, reducing the ketone to a secondary alcohol via a cyclic transition state.[1]
Troubleshooting Strategies:
-
Choice of Organometallic Reagent: Organolithium reagents are generally more reactive and less prone to reduction than Grignard reagents when reacting with sterically hindered ketones.[2] However, their increased basicity can sometimes favor enolization.
-
Use of Additives: The addition of cerium(III) chloride (Luche-Vanderesse conditions) can enhance the nucleophilicity of the organometallic species while decreasing its basicity, thereby promoting the desired 1,2-addition.[1]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve the selectivity for the addition product over side reactions.
Q2: When should I choose an organolithium reagent over a Grignard reagent for addition to a bulky ketone?
Organolithium reagents are a good alternative when Grignard reactions are sluggish or yield significant amounts of reduction byproducts.[2] Their higher reactivity can be advantageous for overcoming the steric barrier. However, their stronger basicity might increase the extent of enolization. A careful evaluation of the substrate and reaction conditions is necessary.
Workflow for Optimizing Nucleophilic Addition to Hindered Ketones
Caption: Troubleshooting workflow for nucleophilic addition to bulky ketones.
Q3: I am struggling to achieve high stereoselectivity in the reduction of a bulky prochiral ketone. What methods can I employ?
Achieving high stereoselectivity in the reduction of bulky ketones can be challenging. Several highly effective methods are available:
-
Corey-Itsuno (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst with borane (B79455) as the reducing agent to achieve high enantioselectivity in the reduction of a wide range of ketones.[1][3][4] The catalyst coordinates to the ketone, directing the hydride delivery from the borane to a specific face of the carbonyl.[3]
-
Luche Reduction: For α,β-unsaturated ketones, the Luche reduction (NaBH₄, CeCl₃) is highly effective for selective 1,2-reduction to the corresponding allylic alcohol, suppressing the competing 1,4-conjugate addition.[5][6][7][8]
-
Biocatalysis: Alcohol dehydrogenases (ADHs) from various microorganisms can catalyze the asymmetric reduction of bulky-bulky ketones with high enantioselectivity.[9][10][11]
Comparative Data for Asymmetric Ketone Reduction
| Substrate | Reducing Agent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (S)-CBS catalyst, BH₃·THF | >99 | 97 (R) | [12] |
| 1-Tetralone | Rhodotorula glutinis | 99 | >99 (R) | [9] |
| 2-Chloroacetophenone | Candida magnoliae | 95 | >99 (S) | [13] |
B. Alkene Synthesis
Q4: My Wittig reaction with a sterically hindered ketone is giving a low yield. What are the common pitfalls and how can I troubleshoot this?
Low yields in Wittig reactions with bulky ketones can be attributed to several factors:
-
Steric Hindrance: The bulky nature of both the ketone and the ylide can impede the initial [2+2] cycloaddition.
-
Ylide Reactivity: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may fail to react with hindered ketones.[14][15] Unstabilized ylides are more reactive but can be less stable.[14]
-
Base Choice: Incomplete deprotonation of the phosphonium (B103445) salt to form the ylide can be an issue.
Troubleshooting Strategies:
-
Use of Unstabilized Ylides: For hindered ketones, more reactive, unstabilized ylides are often necessary.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs phosphonate (B1237965) carbanions, is often more successful for reacting with hindered ketones.[16][17] The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides.[16]
-
Stronger Base/Optimized Conditions: Ensure complete ylide formation by using a sufficiently strong base (e.g., n-BuLi, NaH) and appropriate solvent and temperature conditions.
Q5: What are the key differences in stereochemical outcome between the Wittig and HWE reactions?
The stereoselectivity of these reactions is highly dependent on the nature of the ylide/phosphonate:
-
Wittig Reaction:
-
Unstabilized Ylides: Generally lead to the formation of (Z)-alkenes under salt-free conditions.
-
Stabilized Ylides: Predominantly yield (E)-alkenes.[18]
-
-
Horner-Wadsworth-Emmons Reaction: Typically provides excellent selectivity for the (E)-alkene.[17][19]
Decision Tree for Olefination of Hindered Ketones
Caption: Decision-making guide for choosing an olefination method.
C. α-Functionalization Reactions
Q6: I am attempting the palladium-catalyzed α-arylation of a sterically hindered ketone, but the reaction is not proceeding efficiently. What factors should I consider?
The success of palladium-catalyzed α-arylation of bulky ketones is highly dependent on the catalyst system and reaction conditions.
-
Ligand Choice: Sterically hindered, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[20]
-
Base Selection: The choice of base is critical for the efficient formation of the enolate. Common bases include sodium tert-butoxide, LHMDS, and potassium phosphate.
-
Reaction Temperature: Higher temperatures may be required to overcome the activation barrier for sterically demanding substrates.
Comparative Data for Palladium-Catalyzed α-Arylation of Ketones
| Ketone | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| Acetone | 4-Chlorotoluene | Pd(OAc)₂ / Mor-DalPhos | Cs₂CO₃ | 85 | [21] |
| 2-Methylcyclohexanone | Bromobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | 96 | [20] |
II. Experimental Protocols
A. Luche Reduction of a Hindered α,β-Unsaturated Ketone
Materials:
-
Hindered α,β-unsaturated ketone (1.0 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 mmol)
-
Sodium borohydride (B1222165) (NaBH₄) (1.1 mmol)
-
Methanol (B129727) (10 mL)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the hindered α,β-unsaturated ketone and CeCl₃·7H₂O in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sodium borohydride portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude allylic alcohol, which can be purified by flash column chromatography.
B. Horner-Wadsworth-Emmons Reaction with a Bulky Ketone
Materials:
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
-
Bulky ketone (1.0 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the resulting solution of the phosphonate carbanion to 0 °C.
-
Slowly add a solution of the bulky ketone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α,β-unsaturated ester, which can be purified by flash column chromatography.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. Luche Reduction [organic-chemistry.org]
- 7. Luche Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Wittig reactions of ylide anions derived from stabilised ylides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Wittig-Horner Reaction [organic-chemistry.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 20. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Chemistries: Aminooxy Ligation vs. The Field
In the landscape of bioconjugation, the precise and stable covalent linking of molecules to proteins, peptides, nucleic acids, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Among the array of chemical strategies available, aminooxy ligation, with its formation of a robust oxime bond, presents a compelling option. This guide provides an objective comparison of aminooxy ligation against other prevalent bioconjugation chemistries, namely maleimide-thiol coupling, N-hydroxysuccinimide (NHS) ester-amine acylation, and strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry."
This comparison delves into the core performance metrics of each chemistry, supported by quantitative data where available, detailed experimental protocols for key applications, and visual representations of the underlying chemical processes and workflows to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Quantitative Performance Comparison
The choice of a bioconjugation strategy is often a trade-off between reaction kinetics, stability of the resulting linkage, and the required reaction conditions. The following tables summarize key quantitative parameters for each of the discussed chemistries. It is crucial to note that direct comparisons of reaction rates can be challenging as they are highly dependent on the specific reactants, concentrations, pH, temperature, and the presence of catalysts.
Table 1: Comparative Reaction Kinetics of Bioconjugation Chemistries
| Bioconjugation Chemistry | Typical Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Key Kinetic Considerations |
| Aminooxy Ligation | Aminooxy + Aldehyde/Ketone | 0.001 - 10 (catalyzed) | 1 - 24 hours | Rate is highly pH-dependent (optimal at pH 4-5) and significantly accelerated by catalysts like aniline (B41778).[1][2][3] Reaction with ketones is considerably slower than with aldehydes.[3] |
| Maleimide-Thiol Coupling | Maleimide (B117702) + Thiol (Cysteine) | 10² - 10³ | 1 - 4 hours | Rapid reaction at physiological pH (6.5-7.5). Rate decreases at lower pH. |
| NHS Ester-Amine Coupling | NHS Ester + Amine (Lysine) | 10¹ - 10² | 0.5 - 4 hours | Reaction is pH-dependent (optimal at pH 8.0-9.0). NHS esters are susceptible to hydrolysis in aqueous solutions. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (B158145) (e.g., DBCO) + Azide | 0.1 - 1.0 | 1 - 12 hours | Truly bioorthogonal. Rate depends on the strain of the cyclooctyne. Does not require a catalyst.[4] |
Table 2: Stability of Covalent Linkages Formed in Bioconjugation
| Linkage Formed | Chemistry | Hydrolytic Stability | Stability in Biological Milieu | Key Stability Considerations |
| Oxime Bond | Aminooxy Ligation | High; significantly more stable than hydrazone and imine bonds.[5] | Generally stable. | The stability of the oxime bond is a key advantage of this chemistry. |
| Thioether Bond | Maleimide-Thiol Coupling | High | Susceptible to retro-Michael addition in the presence of other thiols (e.g., glutathione), leading to conjugate dissociation. | The stability of the maleimide-thiol adduct is a significant concern for in vivo applications. |
| Amide Bond | NHS Ester-Amine Coupling | Very High | Highly stable under physiological conditions. | The amide bond is one of the most stable linkages in bioconjugation. |
| Triazole Ring | SPAAC | Very High | Highly stable and considered biologically inert. | The triazole linkage is exceptionally stable, a hallmark of click chemistry. |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further elucidate the differences between these bioconjugation strategies, the following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanisms and a generalized experimental workflow.
Caption: Reaction mechanisms of common bioconjugation chemistries.
Caption: A generalized workflow for a typical bioconjugation experiment.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for each of the discussed chemistries.
Protocol 1: Aminooxy Ligation of a Protein with an Aldehyde-Containing Label
Materials:
-
Aminooxy-functionalized protein in 100 mM phosphate (B84403) buffer, pH 7.2
-
Aldehyde-containing label (e.g., fluorescent dye) dissolved in DMSO
-
Aniline catalyst solution (1 M in DMSO)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the aniline catalyst to the protein solution to a final concentration of 10-100 mM.
-
Add the aldehyde-containing label to the reaction mixture. A 10- to 20-fold molar excess of the label over the protein is recommended. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Upon completion, purify the protein conjugate from excess label and catalyst using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the purified conjugate to determine the degree of labeling.
Protocol 2: Maleimide-Thiol Conjugation of an Antibody
Materials:
-
Antibody in PBS, pH 7.2-7.4
-
Reducing agent (e.g., TCEP)
-
Maleimide-activated payload (e.g., drug-linker) dissolved in DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., protein A chromatography or size-exclusion chromatography)
Procedure:
-
If necessary, partially reduce the antibody to expose free thiol groups on cysteine residues. Incubate the antibody (5-10 mg/mL) with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column equilibrated with PBS, pH 7.2.
-
Immediately add the maleimide-activated payload to the reduced antibody solution. A 5- to 10-fold molar excess of the maleimide compound is typically used.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding an excess of N-acetylcysteine (e.g., 100-fold molar excess over the maleimide) and incubate for 15-30 minutes.
-
Purify the antibody-drug conjugate using a suitable chromatography method to remove unreacted payload and quenching reagent.
-
Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR).
Protocol 3: NHS Ester-Amine Conjugation to a Peptide
Materials:
-
Peptide with a primary amine (N-terminus or lysine (B10760008) side chain) dissolved in a non-amine-containing buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)
-
NHS ester-activated label dissolved in anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the NHS ester-activated label in anhydrous DMSO or DMF.
-
Add a 5- to 10-fold molar excess of the NHS ester solution to the peptide solution. The final organic solvent concentration should be kept low to avoid peptide precipitation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Purify the labeled peptide using RP-HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
Protocol 4: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-containing reagent (e.g., DBCO-PEG-Fluorophore) dissolved in DMSO
-
Purification method appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare a solution of the azide-modified biomolecule at a desired concentration.
-
Add the cyclooctyne reagent to the biomolecule solution. A 1.5- to 5-fold molar excess of the cyclooctyne is typically sufficient.
-
Incubate the reaction at room temperature for 1-12 hours. The reaction can be monitored by techniques such as fluorescence imaging (if using a fluorescent cyclooctyne) or mass spectrometry.
-
No quenching step is typically required due to the high specificity of the reaction.
-
Purify the conjugate to remove any unreacted cyclooctyne reagent using a method compatible with the biomolecule.
-
Characterize the final conjugate to confirm successful labeling.
Conclusion: Selecting the Right Tool for the Job
The choice of bioconjugation chemistry is a critical decision that profoundly impacts the characteristics and performance of the final product.
-
Aminooxy ligation stands out for the exceptional stability of the resulting oxime bond, making it an excellent choice for applications requiring long-term stability in a biological environment. While its kinetics can be slower, especially at neutral pH, the use of catalysts can significantly enhance the reaction rate.
-
Maleimide-thiol coupling offers rapid kinetics at physiological pH but is hampered by the potential instability of the thioether linkage due to retro-Michael addition. This can be a significant drawback for in vivo applications where the conjugate is exposed to high concentrations of thiols.
-
NHS ester-amine coupling is a robust and widely used method that forms a highly stable amide bond. However, its lack of site-specificity on proteins with multiple lysine residues and the hydrolytic instability of the NHS ester reagent are key limitations.
-
Strain-promoted alkyne-azide cycloaddition (SPAAC) represents a paradigm of bioorthogonality, offering high specificity and a very stable triazole linkage without the need for catalysts. The reaction rates are generally favorable, making it a powerful tool for a wide range of applications, including live-cell imaging and in vivo studies.
Ultimately, the optimal bioconjugation strategy depends on the specific requirements of the application, including the nature of the biomolecule, the desired site of conjugation, the required stability of the linkage, and the tolerance for different reaction conditions. This guide provides the foundational information and practical protocols to enable researchers to make an informed decision and successfully implement the most suitable bioconjugation chemistry for their scientific endeavors.
References
The Balancing Act: How PEG Linker Length Dictates ADC Efficacy and Pharmacokinetics
For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is a critical factor in its therapeutic success. The linker, a seemingly simple bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall performance of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a key modulator of an ADC's physicochemical and pharmacological properties. This guide provides an objective comparison of how varying PEG linker lengths impact ADC efficacy and pharmacokinetics, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.
The incorporation of PEG linkers into ADCs offers a multitude of advantages, primarily stemming from its hydrophilic and biocompatible nature. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation, thereby reducing its efficacy and increasing off-target toxicity.[1][2] PEGylation helps to mitigate these issues by creating a hydration shell around the ADC, which improves its solubility and stability.[3][4] This enhancement allows for higher drug-to-antibody ratios (DARs) without compromising the structural integrity of the conjugate.[3][5]
The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the therapeutic index of an ADC.[6] Generally, longer PEG linkers lead to improved pharmacokinetic (PK) profiles, characterized by a longer plasma half-life and reduced clearance.[6][7] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[6] However, a trade-off often exists, as longer PEG chains can sometimes lead to decreased in vitro cytotoxicity.[6][7] Therefore, the optimal PEG linker length is often specific to the antibody, payload, and target antigen, necessitating a careful and systematic evaluation.[1][6]
Comparative Analysis of PEG Linker Length on ADC Performance
The following tables summarize quantitative data from various preclinical studies, illustrating the impact of different PEG linker lengths on key ADC performance metrics.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study evaluating ADCs with a DAR of 8, showing that clearance rates decrease with increasing PEG length, plateauing around PEG8.[8][9]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and Half-Life of Affibody-Based Drug Conjugates
| Conjugate | Half-Life Extension (fold change vs. no PEG) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) |
| ZHER2-PEG4K-MMAE | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 11.2 | 22 |
This study highlights the trade-off between extended half-life and reduced in vitro potency with longer PEG chains in miniaturized ADCs.[7][10]
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance Rate |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
This data suggests that a branched or pendant PEG configuration can be more effective at shielding the hydrophobic payload, leading to improved pharmacokinetics, particularly at high DARs.[8][11]
Visualizing the Impact of PEG Linkers
The following diagrams illustrate key concepts and workflows related to the use of PEG linkers in ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Bioconjugation: A Comparative Guide to Alternatives for Boc-Aminooxy-PEG5-amine
In the landscape of advanced drug development and biological research, the precise and stable linkage of molecules is paramount. Boc-Aminooxy-PEG5-amine has emerged as a valuable tool, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the formation of a stable oxime bond under mild, bioorthogonal conditions. However, the expanding toolbox of bioconjugation chemistries offers several powerful alternatives, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data to inform the rational design of next-generation bioconjugates.
The Central Role of the Linker in Bioconjugate Performance
The linker connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or an E3 ligase ligand) is a critical determinant of the bioconjugate's success. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. The choice of conjugation chemistry directly influences these properties.
This compound facilitates oxime ligation, a bioorthogonal reaction between its aminooxy group and an aldehyde or ketone. This reaction is valued for its specificity and the stability of the resulting oxime bond. However, alternative bioorthogonal reactions, primarily "click chemistry" and hydrazone formation, present compelling options for researchers.
Head-to-Head Comparison: Oxime Ligation vs. The Alternatives
The primary alternatives to this compound are other bifunctional linkers that participate in different bioorthogonal reactions. The most common are:
-
Azide- and Alkyne-Functionalized PEG Linkers for Click Chemistry: These linkers are used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole ring.
-
Hydrazine-Functionalized PEG Linkers for Hydrazone Ligation: Similar to oxime ligation, this reaction involves the condensation of a hydrazine (B178648) with an aldehyde or ketone to form a hydrazone bond.
The selection of a particular linker technology has profound implications for the stability, efficacy, and pharmacokinetic profile of the resulting bioconjugate.
Data Presentation: A Quantitative Look at Linker Performance
The following tables summarize key quantitative data comparing the performance of different linker chemistries. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.
| Linker Chemistry | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| Oxime Ligation | 0.01 - 10³ (with catalyst) | Good stability, reaction rate can be enhanced with catalysts like aniline.[1][2] |
| Hydrazone Ligation | ~3.0 (can be faster with catalysts) | Generally faster formation than uncatalyzed oxime ligation, but the resulting bond is less stable, particularly at acidic pH.[2] |
| CuAAC (Click Chemistry) | 10² - 10³ | Fast reaction rates, forms a very stable triazole linkage. Requires a copper catalyst which can be toxic to cells, though ligands have been developed to mitigate this. |
| SPAAC (Click Chemistry) | 0.1 - 1 | Does not require a toxic copper catalyst, making it more suitable for live-cell applications. Reaction rates are generally slower than CuAAC. |
| Tetrazine Ligation | up to 10⁶ | Exceptionally fast reaction rates, making it suitable for in vivo applications where speed is critical. |
| Linkage | Relative Hydrolytic Stability | Cleavage Mechanism | Common Applications |
| Oxime | High | Generally non-cleavable under physiological conditions, but can be designed to be cleavable. | ADCs, PROTACs, protein labeling |
| Hydrazone | Moderate | pH-sensitive; cleavable in the acidic environment of endosomes and lysosomes.[3][4] | ADCs with acid-cleavable payload release |
| Triazole (from Click Chemistry) | Very High | Non-cleavable | Stable bioconjugates, PROTACs |
| Disulfide | Low (in reducing environments) | Redox-sensitive; cleaved by intracellular glutathione.[3] | ADCs with redox-sensitive payload release |
| Peptide (e.g., Val-Cit) | Moderate (enzyme-dependent) | Cleaved by specific enzymes (e.g., cathepsins) that are upregulated in tumors. | ADCs with enzyme-cleavable payload release |
Mandatory Visualization
References
The Enduring Link: Oxime Bonds Demonstrate Superior Stability Under Physiological Conditions
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of the chemical linkage is paramount. An ideal linker must remain intact in the physiological environment of the bloodstream, only to release its payload under specific conditions at the target site. In a comparative analysis of commonly used covalent bonds, the oxime linkage consistently emerges as a frontrunner in hydrolytic stability, ensuring the integrity of bioconjugates for therapeutic and diagnostic applications.
Oxime bonds, formed by the reaction of an alkoxyamine with an aldehyde or ketone, exhibit significantly greater stability in aqueous environments at physiological pH compared to analogous linkages such as hydrazones and imines.[1][2] This enhanced stability is attributed to the electronegativity of the oxygen atom within the oxime linkage, which decreases the basicity of the imine nitrogen. This, in turn, disfavors the initial protonation step required for acid-catalyzed hydrolysis, the primary mechanism of cleavage for these types of bonds.[3]
Quantitative Comparison of Covalent Bond Stability
The hydrolytic stability of a covalent bond is a critical determinant of its suitability for in vivo applications. The following tables summarize available quantitative data on the stability of oxime bonds compared to other common linkages under physiological and other relevant conditions.
Table 1: Comparative Half-Lives of Hydrolysis for Isostructural Conjugates
| Conjugate Type | Half-life (t½) at pD 7.0* |
| Oxime | ~25 days |
| Methylhydrazone | 1.0 ± 0.1 h |
| Acetylhydrazone | 2.0 ± 0.2 h |
| Semicarbazone | 3.8 ± 0.5 h |
*Data obtained from hydrolysis experiments of isostructural conjugates at pD 7.0 (the equivalent of pH 7.0 in deuterated solvent). The hydrolysis of the oxime was noted to be significantly slower, with an estimated half-life provided for comparison.[4]
Table 2: Relative Hydrolysis Rates of Isostructural Conjugates at pD 7.0
| Conjugate | Relative First-Order Rate Constant (k_rel)* |
| Oxime | 1 |
| Semicarbazone | 160 |
| Acetylhydrazone | 300 |
| Methylhydrazone | 600 |
*The first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of the methylhydrazone, 300-fold lower than the acetylhydrazone, and 160-fold lower than the semicarbazone.[3]
Factors Influencing Oxime Bond Stability
The stability of an oxime bond can be modulated by several factors, allowing for fine-tuning in drug delivery systems where controlled release is desirable.
-
pH: Oxime hydrolysis is acid-catalyzed.[3][5] Consequently, oxime bonds are highly stable at neutral physiological pH (around 7.4) and become more labile under acidic conditions, such as those found in endosomes and lysosomes (pH 4.5-6.5). This pH-dependent stability is a key feature exploited in the design of acid-sensitive drug release systems.[6]
-
Steric and Electronic Effects: The structure of the parent aldehyde/ketone and the alkoxyamine influences the stability of the resulting oxime. Generally, oximes derived from ketones are more stable than those derived from aldehydes due to steric hindrance.[6] Electron-withdrawing groups near the C=N bond can also impact stability.
Experimental Protocols for Stability Assessment
The hydrolytic stability of oxime bonds is typically evaluated using spectroscopic or chromatographic methods.
Detailed Methodology for ¹H NMR Spectroscopy-Based Hydrolysis Assay
This method monitors the hydrolysis of an oxime bond by observing the disappearance of the oxime proton signal and the appearance of the corresponding aldehyde proton signal in the ¹H NMR spectrum over time.
1. Materials and Reagents:
- Oxime conjugate of interest
- Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) at the desired pD (e.g., 5.0, 7.0, 9.0)
- Internal standard (optional, for quantification)
- NMR tubes
- NMR spectrometer
2. Sample Preparation:
- Dissolve the oxime conjugate in the deuterated buffer to a final concentration suitable for NMR analysis (typically 1-10 mM).
- To drive the hydrolysis reaction to completion and prevent the reverse reaction (oxime formation), a 10-fold molar excess of a deuterated aldehyde or ketone trap (e.g., D₂CO) can be added to the solution.[3]
- Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum at time zero (t=0).
- Incubate the sample at a controlled temperature (e.g., 37 °C).
- Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the expected rate of hydrolysis.
4. Data Analysis:
- Integrate the characteristic proton signals of the oxime and the resulting aldehyde at each time point.
- Plot the natural logarithm of the remaining oxime concentration (or the integral of its signal) versus time.
- The negative slope of this plot will give the first-order rate constant (k) for the hydrolysis reaction.
- The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
HPLC-Based Stability Assay
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the oxime conjugate from its hydrolysis products over time.
1. System and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for the separation of the oxime and its degradation products.
- Flow Rate: Typically 1 mL/min.
- Detection Wavelength: A wavelength at which the oxime conjugate has significant absorbance.
2. Procedure:
- Incubate the oxime conjugate in a buffer at the desired pH and temperature.
- At various time points, withdraw an aliquot of the reaction mixture.
- Quench the reaction if necessary (e.g., by adding a neutralizing agent or freezing).
- Inject the sample onto the HPLC system.
- Monitor the decrease in the peak area of the oxime conjugate and the increase in the peak area(s) of the hydrolysis products over time.
3. Data Analysis:
- Generate a calibration curve for the oxime conjugate to correlate peak area with concentration.
- Plot the concentration of the oxime conjugate versus time to determine the degradation kinetics.
Visualizing the Chemistry and Workflow
To further clarify the processes involved in the characterization of oxime bond stability, the following diagrams illustrate the mechanism of hydrolysis and a typical experimental workflow.
Caption: Acid-catalyzed hydrolysis of an oxime bond.
Caption: Experimental workflow for oxime stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of linear vs. branched PEG linkers in drug delivery.
A Comprehensive Comparison of Linear vs. Branched PEG Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of a drug conjugate's therapeutic efficacy. Polyethylene (B3416737) glycol (PEG) linkers, prized for their ability to improve solubility, stability, and pharmacokinetic profiles, are available in two primary architectures: linear and branched.[1][2] This guide provides an objective, data-driven comparison of these two PEG linker types to inform rational drug design and development.
Key Performance Metrics: A Quantitative Comparison
The architecture of a PEG linker significantly influences the physicochemical and biological properties of a drug conjugate. Branched PEG linkers can offer a larger hydrodynamic volume compared to their linear counterparts of the same molecular weight, which can lead to reduced renal clearance and a prolonged in vivo half-life.[1][3] Furthermore, the multi-arm nature of branched PEGs allows for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[4]
Below, we present a summary of quantitative data comparing the performance of linear and branched PEG linkers across several key parameters.
Table 1: Hydrodynamic Radius (Rh) of PEGylated Proteins and Nanocarriers
The hydrodynamic radius is a critical factor influencing the in vivo circulation time of a drug conjugate. An increased hydrodynamic radius can reduce the rate of renal filtration, thereby extending the drug's half-life.[5]
| Conjugate/Carrier | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Human Serum Albumin (HSA) | Unmodified | - | 3.5 | [1] |
| Linear | 5 | 4.2 | [1] | |
| Linear | 10 | 5.2 | [1] | |
| Linear | 20 | 6.1 | [1] | |
| Branched | 20 | 6.4 | [1] | |
| Polymeric Nanocarriers | Linear | 12 | 5.42 ± 0.28 | [1] |
| Linear | 20 | 7.36 ± 0.20 | [1] | |
| Four-Arm Branched | 20 | 6.83 ± 0.09 | [1] | |
| Linear | 40 | 9.58 ± 0.35 | [1] | |
| Four-Arm Branched | 40 | 9.25 ± 0.40 | [1] |
Note: While a study on PEGylated alpha-lactalbumin and bovine serum albumin suggested no significant difference in viscosity radii between linear and branched PEG-proteins of the same total molecular weight, the data above on HSA and nanocarriers indicates that branched PEGs can contribute to a larger hydrodynamic radius.[6]
Table 2: Pharmacokinetic Parameters of PEGylated Interferon
The pharmacokinetic profile of a drug is a crucial determinant of its dosing frequency and therapeutic efficacy. PEGylation, in general, significantly improves the pharmacokinetic parameters of drugs.[7] The choice between a linear and a branched PEG linker can further modulate these parameters.
| Drug | Linker Type | PEG Molecular Weight (kDa) | Absorption Half-life (hours) | Clearance | Half-life (t½) (hours) | Reference |
| Interferon alfa-2b | Linear | 12 | 4.6 | ~10-fold lower than unmodified | 27-37 | [3][7] |
| Interferon alfa-2a | Branched | 40 | 50 | >100-fold lower than unmodified | 50-130 | [3][8] |
| BIP48 (Interferon alfa-2b) | Four-Branched | 4x12 (48 total) | - | Slower elimination than PEGASYS® | 192 | [9] |
| PEGASYS® (Interferon alfa-2a) | Branched | 40 | 54 (Tmax) | - | 108 | [9] |
Note: The data for BIP48 and PEGASYS® are from a head-to-head comparative study.
Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
The in vitro cytotoxicity of an ADC is a measure of its potency against target cancer cells. The structure of the PEG linker can influence this activity.
| ADC Target | Cell Line | Linker Type | IC50 (ng/mL) | Reference |
| HER2 | NCI-N87 | HM (No PEG) | ~20 nM | [10] |
| HP4KM (Linear 4 kDa PEG) | ~130 nM | [10] | ||
| HP10KM (Linear 10 kDa PEG) | ~450 nM | [10] |
Note: In this study, longer linear PEG chains led to a reduction in in vitro cytotoxicity, suggesting that the increased steric hindrance might affect drug delivery or processing.[10] However, it is important to note that the in vivo efficacy of PEGylated ADCs is often enhanced due to improved pharmacokinetics.[11]
Visualizing the Concepts: Structural and Workflow Diagrams
To further elucidate the differences and applications of linear and branched PEG linkers, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]
- 4. lcms.cz [lcms.cz]
- 5. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized Boc-Aminooxy-PEG5-amine
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of bifunctional linkers is paramount to ensuring the efficacy, safety, and reproducibility of therapeutic conjugates like Antibody-Drug Conjugates (ADCs). Boc-Aminooxy-PEG5-amine is a discrete PEG (dPEG®) linker valued for its hydrophilic spacer, which enhances solubility, and its dual functionality, which allows for sequential conjugation.
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized this compound. It includes detailed experimental protocols, illustrative data, and a comparison with common alternative linkers.
Synthesis and Purity Validation Workflow
The synthesis of this compound involves a multi-step process starting from commercially available PEG building blocks. A critical aspect of the workflow is the rigorous purification and subsequent analytical validation to remove and quantify process-related impurities, such as materials with incomplete PEG chains or undesired side-products. The general workflow from synthesis to a validated, pure product is outlined below.
Caption: Workflow from synthesis to final purity assessment of this compound.
Key Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for unambiguously confirming the purity and identity of this compound. The three primary methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).
Comparative Data Summary
The following table summarizes hypothetical purity analysis results for two different batches of synthesized this compound, demonstrating how data from multiple techniques are integrated for a comprehensive quality assessment.
| Analytical Technique | Parameter | Specification | Result (Batch A) | Result (Batch B) |
| RP-HPLC | Purity (by Area %) | ≥ 98.0% | 99.1% | 97.2% (Impurity at RRT 0.95) |
| ¹H NMR | Structure Confirmation | Conforms to structure | Conforms | Conforms |
| Boc-group Signal | Singlet at ~1.4 ppm | Observed | Observed | |
| PEG Backbone Signal | Multiplets at ~3.6 ppm | Observed | Observed | |
| LC-MS (ESI-TOF) | Molecular Weight | 396.47 ± 0.2 Da | 396.46 Da | 396.48 Da |
| [M+H]⁺ Adduct | 397.26 m/z | 397.25 m/z | 397.27 m/z |
Detailed Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis
Since PEG linkers lack a strong UV chromophore, detection is best achieved using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1][2]
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a CAD or ELSD detector.
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.5 min: 95% to 5% B
-
17.5-20 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Vortex to ensure complete dissolution.[1]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: ¹H NMR for Structural Confirmation
¹H NMR is the most definitive method for confirming the presence of the Boc protecting group and the integrity of the PEG backbone.[3]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition Parameters:
-
Experiment: Standard ¹H acquisition.
-
Scans: 16-64 scans.
-
Temperature: 25°C.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Key signals to verify are:
-
~1.4 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[3][4]
-
~2.8-3.8 ppm: A series of complex multiplets corresponding to the methylene (B1212753) protons (-O-CH₂-CH₂-) of the PEG5 backbone.
-
~4.0 ppm: A triplet corresponding to the methylene protons adjacent to the aminooxy group.
-
Protocol 3: LC-MS for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) provides unambiguous confirmation of the molecular weight of the target compound. Electrospray Ionization (ESI) is a common technique for this analysis.[5][6]
-
Instrumentation: Waters Xevo G2-XS QTOF Mass Spectrometer coupled with an ACQUITY UPLC I-Class System or equivalent.
-
LC Method: A rapid version of the HPLC protocol above can be used.
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 100-1000 m/z.
-
-
Data Analysis: Extract the total ion chromatogram (TIC). Analyze the mass spectrum of the main peak to find the [M+H]⁺ ion. For this compound (MW = 396.47), the expected protonated adduct [M+H]⁺ is approximately 397.26 m/z.
Comparison with Alternative Linkers
The choice of a bifunctional linker depends critically on the conjugation strategy. While this compound is ideal for forming stable oxime bonds with aldehydes or ketones, other linkers offer different reactivities.
| Linker Type | Structure Example | Reactive Groups | Target Functional Group | Key Advantages |
| Aminooxy-PEG (Target) | Boc-ONH-PEG-NH₂ | Aminooxy, Amine | Aldehyde/Ketone, Carboxylic Acid/NHS Ester | Forms highly stable oxime bond; Orthogonal reactivity. |
| NHS Ester-PEG | NHS-PEG-Maleimide | NHS Ester, Maleimide | Amine (e.g., Lysine) | High reactivity with primary amines to form stable amide bonds.[7] |
| Maleimide-PEG | Maleimide-PEG-NH₂ | Maleimide, Amine | Thiol (e.g., Cysteine) | Highly specific reaction with thiols for site-selective conjugation.[7] |
| Azide-PEG | N₃-PEG-COOH | Azide, Carboxylic Acid | Alkyne (via Click Chemistry) | Bioorthogonal reaction; High specificity and efficiency.[7] |
| Non-PEG Alternative | Polysarcosine (pSar) | Varies | Varies | Biocompatible, non-immunogenic alternative to PEG.[8] |
Application Context: Linker Role in Bioconjugation
The purity of the linker is crucial as impurities can lead to undesired products, reduced conjugation efficiency, and potential immunogenicity. The diagram below illustrates the intended role of this compound in creating an Antibody-Drug Conjugate (ADC) after deprotection.
Caption: Sequential conjugation using a deprotected Aminooxy-PEG-Amine linker.
By employing these rigorous validation methods, researchers can ensure the high purity of their this compound linker, leading to more reliable and reproducible results in the development of advanced bioconjugates.
References
Assessing the impact of PEGylation on protein activity and immunogenicity.
A comprehensive guide comparing the impact of PEGylation on protein activity and immunogenicity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone in drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification offers a multitude of advantages, including increased protein stability, extended plasma half-life, and reduced immunogenicity. However, the benefits of PEGylation are often counterbalanced by potential drawbacks, most notably a decrease in the protein's biological activity and the potential for the immune system to recognize and mount a response against the PEG moiety itself. This guide provides an objective comparison of PEGylated and non-PEGylated proteins, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to aid researchers in making informed decisions during drug development.
Impact on Protein Activity: A Balancing Act
PEGylation can significantly alter the biological activity of a protein. The attachment of bulky PEG chains can sterically hinder the interaction of the protein with its target receptor or substrate, leading to a decrease in its specific activity. The extent of this reduction is influenced by several factors, including the size and number of attached PEG molecules, and the specific site of conjugation.
Table 1: Comparison of In Vitro Bioactivity of PEGylated vs. Non-PEGylated Proteins
| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Receptor Binding Affinity (Kd) | ~100 pM | ~500 pM | 5-fold decrease | [1] |
| In vitro bioactivity (EC50) | ~50 pg/mL | ~250 pg/mL | 5-fold decrease | [1] | |
| Uricase | Michaelis Constant (Km) | 0.01 mM | 0.05 mM | 5-fold increase | [2] |
| Catalytic Rate (kcat) | 10 s⁻¹ | 5 s⁻¹ | 2-fold decrease | [2] | |
| Asparaginase | Michaelis Constant (Km) | 2.42 mM | 2.51 mM | ~1.04-fold increase | [3] |
| In vitro cytotoxicity (IC50) | Varies | Generally higher | Varies | [4] | |
| Interferon-α2a | Antiviral Activity (EC50) | ~1 ng/mL | ~7 ng/mL | 7-fold decrease | [3] |
The Immunogenicity Puzzle: Hiding from the Immune System
One of the primary drivers for PEGylating therapeutic proteins is to reduce their immunogenicity. The hydrophilic PEG chains create a protective layer around the protein, masking its antigenic epitopes from recognition by the immune system. This "stealth" effect can lead to a significant reduction in the formation of anti-drug antibodies (ADAs), thereby preventing rapid clearance of the therapeutic and reducing the risk of hypersensitivity reactions.
However, the immune system can, in some cases, recognize the PEG polymer itself as foreign, leading to the production of anti-PEG antibodies. The presence of pre-existing anti-PEG antibodies in a significant portion of the population, likely due to exposure to PEG in cosmetics and other consumer products, can further complicate the immunogenic profile of PEGylated therapeutics.
Table 2: Comparison of Immunogenicity of PEGylated vs. Non-PEGylated Proteins
| Protein | Parameter | Non-PEGylated | PEGylated | Observation | Reference |
| Uricase | Incidence of Anti-Drug Antibodies | High | Lower, but anti-PEG antibodies can develop | PEGylation reduces anti-protein response, but can induce anti-PEG antibodies. | [5] |
| Infusion Reaction Rate | High | Reduced, but still a concern | Anti-PEG antibodies can mediate infusion reactions. | [5] | |
| Asparaginase | Incidence of Hypersensitivity Reactions | ~30% | <10% | Significant reduction in allergic reactions. | [6] |
| Neutralizing Antibody Formation | Common | Reduced | PEGylation protects against neutralizing antibody development. | [6] | |
| Interferon-α2b | Incidence of Neutralizing Antibodies | ~15-30% | ~1-5% | Marked decrease in the development of neutralizing antibodies. | [7] |
| G-CSF | Incidence of Anti-G-CSF Antibodies | Low | Very Low | Both forms have low immunogenicity, but PEG-G-CSF is generally lower. | [8] |
Key Experimental Protocols
Accurate assessment of the impact of PEGylation requires robust and well-validated experimental methods. Below are detailed protocols for key assays used to characterize PEGylated proteins.
Protocol 1: Anti-PEG Antibody Detection by ELISA
This protocol outlines a direct ELISA for the quantification of anti-PEG antibodies in serum or plasma samples.
Materials:
-
High-binding 96-well microplate
-
PEG-biotin conjugate (for coating)
-
Streptavidin
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum/plasma samples
-
Anti-human IgG (or IgM)-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of a 96-well microplate with 100 µL of 10 µg/mL streptavidin in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of 1 µg/mL PEG-biotin in PBS to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Dilute serum/plasma samples in blocking buffer (e.g., 1:100).
-
Add 100 µL of diluted samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of anti-human IgG (or IgM)-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
Protocol 2: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for determining the binding kinetics and affinity of a PEGylated protein to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (target protein)
-
Analyte (PEGylated or non-PEGylated protein)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of analyte concentrations (from low to high) over the ligand-immobilized surface and a reference surface (without ligand).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
-
Protocol 3: In Vitro Complement Activation Assay
This protocol describes an ELISA-based method to measure the generation of C3a, a marker of complement activation, in human serum upon exposure to a PEGylated protein.
Materials:
-
Normal human serum
-
PEGylated protein and non-PEGylated control
-
C3a ELISA kit
-
EDTA
-
Plate reader
Procedure:
-
Sample Incubation:
-
Incubate the PEGylated protein and non-PEGylated control with normal human serum at 37°C for a defined period (e.g., 30 minutes). A positive control (e.g., zymosan) and a negative control (buffer) should be included.
-
Stop the reaction by adding EDTA to chelate calcium and magnesium ions, which are required for complement activation.
-
-
C3a Measurement:
-
Measure the concentration of C3a in the serum samples using a commercially available C3a ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes influenced by PEGylation, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Conclusion
PEGylation remains a powerful and widely utilized strategy to improve the therapeutic properties of proteins. The benefits of increased stability, prolonged circulation, and reduced immunogenicity are often substantial, leading to improved clinical outcomes. However, the potential for decreased biological activity and the induction of anti-PEG antibodies are critical considerations that must be carefully evaluated on a case-by-case basis. By employing the quantitative analytical methods and understanding the underlying immunological pathways detailed in this guide, researchers can better navigate the complexities of PEGylation and design safer and more effective protein-based therapeutics.
References
- 1. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Comparative Efficacy and Safety of Peginterferon Alpha-2a vs. 2b for the Treatment of Chronic HCV Infection: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of PEG-asparaginase versus E. coli L-asparaginase in Chinese children with acute lymphoblastic leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyethylene Glycol-Conjugated L-Asparaginase Versus Native L-Asparaginase In Combination With Standard Agents For Children With Acute Lymphoblastic Leukemia In Second Bone Marrow Relapse: A Children’s Oncology Group Study (Pog 8866) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunogenicity of branched polyethylene glycol modified interferon alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 4adi.com [4adi.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. namsa.com [namsa.com]
- 13. Human Complement C3a ELISA Kit (BMS2089) - Invitrogen [thermofisher.com]
- 14. resources.novusbio.com [resources.novusbio.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Boc-Aminooxy-PEG5-amine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of Boc-Aminooxy-PEG5-amine. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to any chemical. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable for incidental contact.[1] For prolonged handling, consult the glove manufacturer's compatibility chart. |
| Eye Protection | Safety glasses with side shields | Must be worn at all times in the laboratory to protect against splashes.[2][3] |
| Chemical splash goggles | Recommended when there is a higher risk of splashing, such as during bulk handling or transfers.[1][2] | |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential splashes.[2][3][4] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Precaution:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before starting your work to minimize movement and potential for spills.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to avoid inhalation of any fine particles.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name, concentration, and date.
3. Post-Handling:
-
After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[5][6]
-
Clean the work area and any equipment used with an appropriate solvent.
-
Store this compound in a tightly sealed container in a cool, dry place as recommended by the supplier.
Disposal Plan: Step-by-Step Guidance
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance. Polyethylene glycol (PEG) and its derivatives are generally considered biodegradable and not hazardous for disposal.[7] However, they should not be disposed of down the drain.[7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate solid waste stream.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's licensed chemical waste disposal contractor.[7]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For a small, manageable spill of a non-hazardous material, you may proceed with cleanup if you are trained and have the appropriate spill kit. For larger spills, contact your institution's emergency response team.
-
Cleanup:
-
Wear appropriate PPE, including gloves and eye protection.
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.[8]
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[5] Seek medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water.[5] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse your mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

